2-Nitromesitylene
Description
The exact mass of the compound 2-Nitromesitylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5413. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Nitromesitylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitromesitylene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyl-2-nitrobenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKDQTVGHRSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060533 | |
| Record name | Benzene, 1,3,5-trimethyl-2-nitro- | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-71-4 | |
| Record name | Nitromesitylene | |
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| Record name | 2-Nitromesitylene | |
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| Record name | 2-Nitromesitylene | |
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| Record name | Benzene, 1,3,5-trimethyl-2-nitro- | |
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| Record name | 2-nitromesitylene | |
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| Record name | 2-Nitromesitylene | |
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Foundational & Exploratory
Technical Guide: 2-Nitromesitylene – Structure, Bonding, and Steric Inhibition of Resonance
Executive Summary
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) serves as the definitive textbook case for steric inhibition of resonance . Unlike nitrobenzene, where the nitro group is coplanar with the aromatic ring to maximize
Part 1: Structural Analysis & Bonding Dynamics
Geometric Distortion
The defining feature of 2-nitromesitylene is the torsion angle of the C-N bond. In an unhindered system like nitrobenzene, the O-N-O plane lies coplanar with the benzene ring (
To relieve this steric strain, the nitro group rotates out of the plane. Crystallographic data (Trotter, 1959) confirms a twist angle of approximately 66.4° .
Electronic Consequences: The "Longer" Bond
The rotation destroys the parallel alignment of the nitrogen
-
Loss of Double Bond Character: In nitrobenzene, resonance structures contribute double-bond character to the C-N bond, shortening it to ~1.486 Å. In 2-nitromesitylene, this resonance is inhibited. The C-N bond behaves more like a pure single bond (similar to nitromethane), resulting in a measurable bond elongation.
-
Dipole Moment Reduction: The lack of resonance charge transfer (mesomeric effect) from the ring to the nitro group significantly lowers the molecular dipole moment compared to nitrobenzene.
Table 1: Structural Comparison
| Feature | Nitrobenzene | 2-Nitromesitylene | Mechanism of Change |
| Nitro Group Orientation | Coplanar ( | Twisted ( | Steric repulsion from o-methyls |
| C-N Bond Character | Partial Double Bond | Single Bond | Inhibition of resonance |
| Dipole Moment | ~4.00 D | ~3.65 D | Loss of mesomeric electron withdrawal |
| Resonance Effect | Strong ( | Negligible | Orbital orthogonality |
Visualization of Steric Clash
The following diagram illustrates the logical flow of steric inhibition in this molecule.
Figure 1: Causal pathway of steric inhibition of resonance in 2-nitromesitylene.
Part 2: Spectroscopic Evidence
The physical distortion manifests clearly in spectroscopic data.
UV/Vis Spectroscopy (The Blue Shift)
The most striking evidence is the hypsochromic (blue) shift in the UV spectrum.
-
Nitrobenzene: Exhibits a strong "K-band" (charge transfer band) at
nm due to conjugation between the ring and the nitro group. -
2-Nitromesitylene: The K-band is virtually absent or severely diminished and shifted to a lower wavelength, resembling the spectrum of an alkyl nitro compound (e.g., nitromethane) rather than a conjugated aromatic system.
Infrared Spectroscopy (Bond Order)
The N-O stretching frequencies reflect the bond order of the nitrogen-oxygen bonds.
-
Resonance (Nitrobenzene): Electron donation from the ring into the nitro group puts electron density into N-O antibonding orbitals (or can be viewed as resonance structures with single N-O bonds), lowering the stretching frequency.
-
Inhibition (2-Nitromesitylene): Without resonance, the N-O bonds retain more double-bond character, shifting the symmetric stretch to a higher frequency .
Table 2: Spectroscopic Shifts
| Technique | Parameter | Nitrobenzene | 2-Nitromesitylene | Interpretation |
| UV/Vis | 252 nm ( | ~220 nm (Weak/Absent) | Loss of conjugation | |
| IR | Sym. N-O Stretch | 1341 cm | 1363 cm | Higher bond order (less single bond character) |
| IR | Asym. N-O Stretch | 1523 cm | 1528 cm | Minimal inductive change |
Part 3: Experimental Protocol – Synthesis of 2-Nitromesitylene
Objective: Selective mononitration of mesitylene. Challenge: Mesitylene is highly activated due to three electron-donating methyl groups. Controlling the reaction to prevent dinitration requires strict temperature management.
Reagents
-
Mesitylene (1,3,5-trimethylbenzene): 12.0 g (0.1 mol)
-
Nitric Acid (fuming, d=1.5): 10.0 mL
-
Acetic Anhydride: 20.0 mL (Solvent/Dehydrating agent)
-
Ice/Water bath
Step-by-Step Methodology
-
Preparation of Nitrating Agent: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, place 20 mL of acetic anhydride. Cool the flask to 0°C in an ice-salt bath.
-
Technical Note: Acetic anhydride is used to generate the active nitronium ion (
) in situ via acetyl nitrate, which allows for milder conditions than .
-
-
Addition of Nitric Acid: Add 10 mL of fuming nitric acid dropwise to the acetic anhydride. Maintain temperature below 5°C. This is exothermic.
-
Nitration: Add 12.0 g of mesitylene dropwise to the nitrating mixture over 30 minutes.
-
Critical Control Point: The temperature must not exceed 10°C. Higher temperatures favor dinitration and oxidation of methyl groups.
-
-
Reaction Completion: Allow the mixture to stir at 10°C for 1 hour, then slowly warm to room temperature (20-25°C) for another hour.
-
Quenching & Isolation: Pour the reaction mixture into 200 g of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow oil or solid.
-
Extract with diethyl ether (
mL). -
Wash the organic layer with 10% NaOH (to remove acids/phenols) and then water.
-
Dry over anhydrous
.
-
-
Purification: Evaporate the solvent. Distill the residue under reduced pressure (vacuum distillation) or recrystallize from ethanol if solid (mp ~44°C).
Synthesis Workflow Diagram
Figure 2: Workflow for the controlled nitration of mesitylene.
Part 4: Reactivity & Applications in Drug Development
Understanding the steric inhibition of resonance in 2-nitromesitylene is crucial for designing drug scaffolds involving hindered aromatics.
Reactivity Implications[1]
-
Nucleophilic Aromatic Substitution (
): Normally, a nitro group activates an aromatic ring for by stabilizing the Meisenheimer complex via resonance. In 2-nitromesitylene, the nitro group cannot effectively stabilize the negative charge because it cannot become coplanar. Thus, the ring is less reactive toward nucleophiles compared to unhindered nitroarenes. -
Reduction Potentials: The reduction of the nitro group is more difficult (more negative reduction potential) because the nitro group is not stabilized by the ring, but also because the resulting intermediate (hydroxylamine/amine) faces severe steric compression.
Application as a Mechanistic Probe
2-Nitromesitylene is frequently used as a "control" molecule in physical organic chemistry to distinguish between inductive and resonance effects.
-
If a reaction rate depends on resonance withdrawal, 2-nitromesitylene will show a drastically different rate than nitrobenzene.
-
If a reaction depends only on inductive withdrawal (through the
-bond), 2-nitromesitylene will behave similarly to nitrobenzene (since induction is not angle-dependent).
References
-
Trotter, J. (1959). Steric inhibition of resonance: V. Nitromesitylene. Canadian Journal of Chemistry, 37(9), 1487-1490. Link
-
Organic Syntheses. (1931). Nitromesitylene.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 2, p.449. Link
-
Exner, O., & Bohm, S. (2000).[6] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398. Link
-
Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy and Conjugation. Link
-
PubChem. (2025).[2] 2-Nitromesitylene Compound Summary. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral Characterization of 2-Nitromesitylene
This technical guide details the structural characterization of 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene), focusing on its unique NMR spectral properties resulting from steric inhibition of resonance.
Executive Summary & Structural Dynamics
Molecule: 2-Nitromesitylene (CAS: 603-71-4) Core Concept: Steric Inhibition of Resonance Application: Synthetic intermediate for sterically encumbered anilines; probe for steric effects in aromatic substitution.
In 2-nitromesitylene, the two ortho-methyl groups (positions 1 and 3) exert significant steric pressure on the nitro group at position 2. Unlike nitrobenzene, where the nitro group is coplanar with the benzene ring to maximize
Structural Visualization
The following diagram illustrates the symmetry and the steric "twist" responsible for the spectral data observed.
Figure 1: Structural dynamics of 2-Nitromesitylene showing the steric inhibition of resonance caused by ortho-methyl interference.
Experimental Protocol: Synthesis & Purification
Objective: Nitration of Mesitylene via Electrophilic Aromatic Substitution. Safety Critical: This reaction is highly exothermic. The "Mixed Acid" or Acetic Anhydride method requires strict temperature control to prevent thermal runaway or polynitration.
Validated Workflow
Reagents: Mesitylene (1.0 eq), Nitric Acid (fuming or conc.), Acetic Anhydride (solvent/dehydrating agent).
Figure 2: Step-by-step nitration protocol emphasizing thermal safety controls.
1H NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 300-400 MHz standard Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)
Due to the C2v symmetry (passing through C2 and C5), the spectrum is remarkably simple, consisting of three distinct singlets. The lack of splitting (coupling) confirms the equivalence of the protons on either side of the symmetry axis.
| Assignment | Shift ( | Multiplicity | Integration | Interpretation |
| Ar-H (C4, C6) | 6.91 | Singlet (s) | 2H | Aromatic protons are equivalent. The shift is slightly upfield compared to nitrobenzene derivatives due to the loss of the nitro group's electron-withdrawing resonance effect. |
| p-CH₃ (C5-Me) | 2.31 | Singlet (s) | 3H | The para-methyl group appears at a typical benzylic position, relatively unaffected by the twisted nitro group. |
| o-CH₃ (C1, C3-Me) | 2.27 | Singlet (s) | 6H | These methyls are chemically equivalent. Their shift is distinct from the para-methyl. Note: In some solvents, this peak may overlap with the p-CH₃ signal. |
Technical Insight: In a planar nitroarene, the ortho-protons or ortho-methyls would be significantly deshielded (shifted downfield, >2.5 ppm) by the magnetic anisotropy of the nitro group. In 2-nitromesitylene, the twist of the nitro group reduces this deshielding cone effect, causing the ortho-methyls to appear unusually upfield (2.27 ppm), nearly coincident with the para-methyl.
13C NMR Spectral Data
Solvent: CDCl₃ Reference: CDCl₃ triplet (77.16 ppm)[1]
The carbon spectrum is critical for verifying the quaternary carbons, which are often weak due to long relaxation times and lack of NOE enhancement.
| Assignment | Shift ( | Carbon Type | Notes |
| C-NO₂ (C2) | 148.0 | Quaternary ( | The ipso-carbon. Deshielded by the electronegative Nitrogen. Broad/weak signal typical of C-N attachment. |
| C-Me (C5) | 139.5 | Quaternary ( | Para-position. Deshielded by the methyl substituent. |
| C-Me (C1, C3) | 130 - 132 | Quaternary ( | Ortho-positions. These carbons are equivalent.[2] The shift is lower than expected for planar nitroarenes due to steric inhibition of resonance. |
| Ar-C-H (C4, C6) | 128.9 | Methine ( | Aromatic ring carbons bearing protons. High intensity signal. |
| p-CH₃ | 21.2 | Methyl ( | Typical benzylic methyl shift. |
| o-CH₃ | 17.5 | Methyl ( | Shielded relative to the para-methyl due to steric crowding and the orthogonal nitro group. |
Note: Exact values may vary by ±0.5 ppm depending on concentration and specific instrument frequency.
References & Validation
-
Spectral Database for Organic Compounds (SDBS) . Compound No. 2780 (2-Nitromesitylene).[3] National Institute of Advanced Industrial Science and Technology (AIST).
-
Organic Syntheses . "Nitromesitylene".[4][5] Org.[5][6] Synth. 1931, 11, 24. (Detailed experimental procedure for nitration).
-
PubChem . Compound Summary for CID 69051: 2-Nitromesitylene.
-
ChemicalBook . 13C NMR Spectrum of 2-Nitromesitylene.
Sources
Steric Inhibition of Resonance: A Computational Guide to 2-Nitromesitylene
Executive Summary
This technical guide explores the theoretical and computational characterization of 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) . Unlike nitrobenzene, which adopts a planar conformation to maximize
For researchers in drug development and energetic materials, 2-NM serves as a critical model system for understanding how steric bulk modulates electronic coupling, alters metabolic stability, and shifts vibrational signatures.
Part 1: The Steric Conundrum (Structural Analysis)
Geometry and Torsion
The defining feature of 2-NM is the torsion angle (
-
Nitrobenzene (Reference):
.[1] The molecule is planar, allowing the -orbital of nitrogen to overlap with the aromatic -system.[1] -
2-Nitromesitylene:
. The steric clash between the oxygen atoms of the nitro group and the hydrogens of the ortho-methyl groups prevents planarity.[1]
Key Structural Metrics (Comparison):
| Parameter | Nitrobenzene (Planar) | 2-Nitromesitylene (Orthogonal) | Mechanistic Cause |
| C(ring)-N Bond Length | ~1.47 Å | ~1.49 - 1.51 Å | Loss of partial double-bond character due to resonance decoupling. |
| NO | 0.0° | 66.4° (Crystal) / ~90° (Gas Phase DFT) | Pauli repulsion between -NO |
| Resonance Energy | High | Low | The |
The "Orthogonal" Ground State
In computational studies (gas phase), the potential energy surface (PES) minimum is typically located near
Part 2: Energetics & Rotational Barriers[1]
The rotational barrier in 2-NM is inverted compared to unhindered systems.[1]
-
The Energy Well (
): This is the ground state.[1] The nitro group sits perpendicular to the ring to minimize steric repulsion.[1] -
The Transition State (
): Forcing the molecule flat requires overcoming a massive steric penalty.[1] This is the "barrier" to planarity.[1]
Computational Insight: The PES Scan
When performing a relaxed PES scan of the C-C-N-O dihedral angle:
-
Nitrobenzene: Minimum at
, Barrier at (~5-6 kcal/mol loss of resonance). -
2-Nitromesitylene: Minimum at
, Barrier at (>15-20 kcal/mol steric penalty).
Diagram: Steric Inhibition of Resonance (SIR) Logic
Figure 1: The causal chain of Steric Inhibition of Resonance in 2-Nitromesitylene.
Part 3: Spectroscopic Signatures (Vibrational Analysis)
The decoupling of the nitro group has distinct spectroscopic consequences observable in IR and Raman simulations.
Vibrational Shifts
In conjugated systems (Nitrobenzene), the N-O bond is weakened by electron donation from the ring (resonance), lowering the stretching frequency.[1] In 2-NM, this donation is blocked.
-
Asymmetric NO
Stretch: Shifts to higher wavenumbers (Blue Shift) in 2-NM compared to nitrobenzene. -
Symmetric NO
Stretch: Similarly blue-shifted. -
C-N Stretch: Shifts to lower wavenumbers because the bond becomes a pure single bond (weaker) rather than a partial double bond.[1]
Data Summary (B3LYP/6-311++G(d,p) Scaling Factor ~0.967):
-
Nitrobenzene
(NO ): ~1520 cm -
2-Nitromesitylene
(NO ): ~1545 cm (Indicative of higher double bond character localized within the NO group, and less delocalization into the ring).[1]
Part 4: Computational Protocol (Step-by-Step)
To replicate these findings, use the following protocol. This workflow is designed for Gaussian 16/ORCA but applies generally to DFT packages.
Phase 1: Geometry Optimization
Objective: Locate the global minimum (orthogonal state).[1]
-
Functional: M06-2X (preferred for non-covalent interactions/sterics) or B3LYP (standard).
-
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Input Note: Start with a dihedral angle of
. If you start at , the optimization may fail or take excessive steps to twist out of the repulsive region.[1]
Phase 2: Potential Energy Surface (PES) Scan
Objective: Quantify the rotational barrier.[1][2][3]
-
Method: Relaxed Redundant Coordinate Scan.[1]
-
Coordinate: Dihedral angle D(C2-C1-N-O).
-
Steps: Scan from
to in increments. -
Validation: Ensure the energy rises sharply as the angle approaches
.
Phase 3: Frequency Analysis
Objective: Confirm stationary point and predict IR spectra.
-
Check: Ensure zero imaginary frequencies for the ground state (
). -
Check: The planar transition state (
) should have one imaginary frequency corresponding to the torsional mode.[1]
Diagram: Computational Workflow
Figure 2: Standardized DFT workflow for characterizing hindered nitro-aromatics.
Part 5: Applications & Relevance[1]
Drug Development & Metabolism
In medicinal chemistry, the 2-NM motif is a model for metabolic blocking .[1]
-
Oxidative Stability: The methyl groups protect the ortho-positions from metabolic attack (e.g., hydroxylation).[1]
-
Reduction Potential: The decoupling of the nitro group alters its reduction potential.[1] Because the nitro group is not conjugated, it is harder to reduce compared to planar nitro-aromatics.[1] This is crucial for designing hypoxia-activated prodrugs where nitro-reduction is the trigger mechanism.[1]
Energetic Materials
2-NM is a structural precursor to TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and TNT derivatives. Understanding the "packing density" and "trigger sensitivity" of these materials relies on accurately modeling the rotation of the nitro group.[1] The orthogonal twist allows for denser crystal packing in some dimensions but creates voids in others, affecting shock sensitivity.[1]
References
-
Trotter, J. (1959).[1] "The Crystal Structure of Nitro-mesitylene." Acta Crystallographica. (Establishes the experimental 66° twist angle).
-
Badawi, H. M., & Förner, W. (2004). "Analyses of vibrational spectra of nitroso- and nitroethylenes." Journal of Molecular Structure: THEOCHEM. (Provides the comparative DFT methodology for nitro-group vibrations). [1]
-
Exner, O., et al. (2000). "Steric inhibition of resonance: A revision and quantitative estimation." Journal of Physical Organic Chemistry. (Theoretical foundation of SIR energetics).
-
Gaussian, Inc. "Exploring Chemistry with Electronic Structure Methods."[1] (Standard protocols for PES scans and frequency analysis).
Sources
history and discovery of 2-Nitromesitylene
An In-Depth Technical Guide to the Discovery, Synthesis, and Structural Significance of 1,3,5-Trimethyl-2-Nitrobenzene
Executive Summary
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) is more than a simple nitro-aromatic derivative; it is the definitive chemical case study for Steric Inhibition of Resonance (SIR) . Unlike nitrobenzene, where the nitro group lies coplanar with the ring to maximize
This guide serves as a technical manual for researchers, tracing the molecule from its 19th-century discovery to its modern role as a critical precursor for N-heterocyclic carbene (NHC) ligands used in Nobel Prize-winning catalysis.
Part 1: The Historical Crucible
The discovery of 2-nitromesitylene is inextricably linked to the structural elucidation of benzene derivatives in the mid-19th century.
-
1837: The Mesitylene Genesis Irish chemist Robert Kane first isolated mesitylene by distilling acetone with concentrated sulfuric acid. He named it "mesitylene" based on the Greek mesites (mediator), believing it to be a bridge between acetone and other hydrocarbons. At this stage, the cyclic aromatic nature was not yet understood.
-
1868: The Nitration Event The definitive synthesis of 2-nitromesitylene was reported by Rudolph Fittig and F.H. Storer . While investigating the reactivity of mesitylene (which had been correctly identified as 1,3,5-trimethylbenzene by August Wilhelm von Hofmann in 1849), Fittig treated the hydrocarbon with fuming nitric acid. He observed a vigorous reaction yielding a crystalline solid (m.p. 44°C).
-
Significance: Fittig’s work confirmed that despite the high electron density of the trimethyl-substituted ring, the molecule could undergo controlled electrophilic substitution.
-
Part 2: The Structural Paradigm (Steric Inhibition of Resonance)
The scientific value of 2-nitromesitylene lies in its geometry. It provides the physical proof that steric repulsion can override electronic conjugation energy.
The "Trotter Twist"
In 1959, James Trotter published the definitive X-ray crystal structure of 2-nitromesitylene. His data revealed a critical anomaly:
-
Nitrobenzene: The
plane is coplanar with the benzene ring (torsion angle ). -
2-Nitromesitylene: The nitro group is twisted 66.4° out of the aromatic plane.
Mechanistic Consequence
This twist prevents the
-
Loss of Resonance: The canonical resonance forms that usually stabilize nitro-aromatics (placing negative charge on the nitro oxygens and positive charge on the ring) are energetically inaccessible.
-
Bond Lengths: The
bond in 2-nitromesitylene is longer (1.47 Å) than in nitrobenzene (1.45 Å), indicating a lack of double-bond character. -
Reactivity: The nitro group acts purely as an inductive electron-withdrawing group (-I), without the mesomeric electron-withdrawing effect (-M).
Figure 1: The causal chain of Steric Inhibition of Resonance (SIR) in 2-nitromesitylene.
Part 3: Synthetic Architecture
The synthesis of 2-nitromesitylene is a classic Electrophilic Aromatic Substitution (EAS). However, the high reactivity of mesitylene requires strict temperature control to prevent dinitration or oxidative degradation.
Protocol: Controlled Nitration of Mesitylene
Objective: Selective mono-nitration to yield 2-nitromesitylene. Scale: Laboratory (50-100 mmol).
Reagents:
-
Mesitylene (1,3,5-trimethylbenzene)[1]
-
Nitric Acid (HNO3, d=1.42)
-
Acetic Anhydride (solvent/dehydrating agent)
-
Acetic Acid (solvent)
Step-by-Step Methodology:
-
Preparation of Nitrating Agent: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, combine 50 mL of acetic acid and 50 mL of acetic anhydride. Cool to 10°C using an ice-salt bath.
-
Acid Addition: Slowly add 20 mL of concentrated nitric acid. Caution: Exothermic. Maintain internal temperature below 20°C.[2]
-
Substrate Addition: Add 25 g of mesitylene dropwise over 45 minutes. The activated ring reacts rapidly; ensure efficient stirring to prevent localized hot spots which lead to dinitration.
-
Reaction Phase: Allow the mixture to stir at room temperature for 1 hour. The solution will turn yellow.
-
Quench: Pour the reaction mixture into 500 mL of ice water with vigorous stirring. The product will precipitate as a yellowish solid or heavy oil.
-
Isolation: Extract with diethyl ether (3 x 50 mL). Wash the organic layer with 10% NaOH (to remove acids) and then brine.
-
Purification: Dry over anhydrous
and concentrate. Recrystallize from ethanol to obtain pale yellow needles.-
Yield: ~75%
-
Melting Point: 43-44°C
-
Reaction Mechanism Visualization
The mechanism proceeds via the formation of a sigma complex (Wheland intermediate). Note that the attack can occur at any unsubstituted carbon (they are equivalent).
Figure 2: Electrophilic Aromatic Substitution pathway for the nitration of mesitylene.
Part 4: From Curiosity to Catalyst (Applications)
While 2-nitromesitylene is a valuable model for steric studies, its industrial and research utility lies in its reduction products.
1. Synthesis of Mesidine (2,4,6-Trimethylaniline)
Reduction of 2-nitromesitylene (using Fe/HCl or catalytic hydrogenation) yields Mesidine .
-
Protocol: 2-Nitromesitylene +
(50 psi) + Pd/C catalyst Mesidine. -
Relevance: Mesidine is the direct precursor to IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), one of the most important N-heterocyclic carbene (NHC) ligands in modern organometallic chemistry.
2. The Grubbs Catalyst Connection
The IMes ligand, derived from 2-nitromesitylene, is a critical component of the Grubbs II Catalyst .
-
Impact: This catalyst revolutionized olefin metathesis, allowing for the synthesis of complex pharmaceuticals and polymers. The steric bulk of the mesityl group (inherited from the original nitromesitylene structure) is essential for the catalyst's stability and activity.
3. Quantitative Data: Physical Properties
| Property | Value | Note |
| Formula | ||
| Molecular Weight | 165.19 g/mol | |
| Melting Point | 44°C | Solid at RT |
| C-N Torsion Angle | 66.4° | Trotter (1959) |
| Dipole Moment | 3.65 D | Lower than Nitrobenzene (4.0 D) due to SIR |
References
- Kane, R. (1838). "On the chemical history of mesitylene." Poggendorff's Annalen der Physik und Chemie, 44, 475.
-
Fittig, R., & Storer, F. H. (1868). "Ueber das Mesitylen." Annalen der Chemie und Pharmacie, 147(1), 1-12. Link
-
Powell, G., & Johnson, F. R. (1934). "Nitromesitylene."[2][3][4][5] Organic Syntheses, Coll.[5][6] Vol. 2, p. 449. Link
-
Trotter, J. (1959). "The crystal structures of some mesitylene and durene derivatives. II. Nitromesitylene."[3][4][5] Acta Crystallographica, 12(8), 605-607. Link
- Arduengo, A. J., et al. (1992). "Imidazol-2-ylidenes: Stable, accessible carbenes." Journal of the American Chemical Society, 114(14), 5530–5534.
Sources
- 1. nbinno.com [nbinno.com]
- 2. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 3. PubChemLite - 2-nitromesitylene (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. EP0138732A2 - A process for the reductive alkylation of aromatic nitro-containing compounds with ketones or aldehydes - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4,6-trimethylaniline | 88-05-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Technical Monograph: Steric Inhibition of Resonance in 2-Nitromesitylene
Structural Dynamics, Spectroscopic Signatures, and Synthetic Protocols
Executive Summary
This technical guide analyzes the steric hindrance effects in 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene), serving as the paradigmatic model for Steric Inhibition of Resonance (SIR) . For researchers in organic synthesis and drug development, understanding this molecule is not merely an academic exercise; it provides the blueprint for designing conformationally restricted pharmacophores and modulating metabolic stability through steric blocking.
This document details the mechanistic decoupling of the nitro group from the aromatic
Structural Dynamics: The Orthogonal Twist
In a standard nitrobenzene system, the nitro group (
In 2-Nitromesitylene , the two ortho-methyl groups at positions 1 and 3 create a severe van der Waals repulsive force against the oxygen atoms of the nitro group. To relieve this steric strain, the nitro group rotates out of the benzene plane.
The Energetic Consequence[1]
-
Nitrobenzene: Planar (
). Resonance energy is maximized. -
2-Nitromesitylene: The nitro group twists to a torsion angle (
) of approximately 66°–90° relative to the ring plane. -
Result: The
orbitals of the ring carbon and the nitrogen atom become orthogonal. Resonance is effectively "switched off," leaving only the inductive effect ( ) of the nitro group operational.
Visualization of Steric Inhibition
The following diagram illustrates the logical flow from steric crowding to the loss of resonance.
Figure 1: Mechanistic pathway of Steric Inhibition of Resonance (SIR) in 2-Nitromesitylene.
Spectroscopic Signatures (Self-Validating Protocols)
To confirm the synthesis of 2-Nitromesitylene, one must look for the absence of features typical to conjugated nitro compounds. The following data points act as a self-validating checklist.
Comparative Spectroscopic Data
The loss of planarity results in distinct shifts in UV absorption, IR stretching frequencies, and dipole moments.
| Parameter | Nitrobenzene (Conjugated) | 2-Nitromesitylene (Inhibited) | Mechanistic Explanation |
| UV-Vis ( | ~252–260 nm (K-band) | Intensity drops / Band disappears | The K-band requires |
| IR ( | 1341 cm⁻¹ | 1363–1390 cm⁻¹ | Loss of resonance restores double-bond character to the N=O bonds, increasing the force constant and frequency. |
| Dipole Moment ( | ~3.95 D | ~3.65 D | Resonance contributes significantly to charge separation. Without it, only the inductive dipole remains, lowering the total moment. |
| Bond Length (C-N) | 1.486 Å | 1.47–1.49 Å (Elongated) | Less double-bond character in the C-N bond due to lack of resonance interaction. |
Analytical Workflow
Use this logic flow to validate your product purity and identity:
Figure 2: Decision tree for spectroscopic validation of steric inhibition.
Synthetic Protocol: Nitration of Mesitylene
Objective: Synthesize 2-Nitromesitylene with high regioselectivity. Challenge: Prevent poly-nitration and manage the exothermicity of the activated mesitylene ring.
Reagents & Equipment
-
Substrate: Mesitylene (1,3,5-trimethylbenzene), 40g (0.33 mol).[1]
-
Nitrating Agent: Fuming Nitric Acid (d=1.51), 0.5 mol.[1]
-
Solvent/Moderator: Acetic Anhydride (60g) and Glacial Acetic Acid.
-
Apparatus: 500mL 3-neck flask, mechanical stirrer, dropping funnel, ice bath.
Step-by-Step Methodology
-
Preparation: In the 3-neck flask, combine mesitylene and acetic anhydride. Cool the mixture to <10°C using an ice-salt bath.
-
Acid Mix: Prepare a separate solution of fuming nitric acid in glacial acetic acid and acetic anhydride.
-
Addition (Critical Step): Add the acid mixture dropwise to the mesitylene solution.
-
Control: Maintain internal temperature between 15°C and 20°C .
-
Duration: Addition should take approximately 40–60 minutes.
-
-
Reaction: Remove ice bath. Allow to stand at room temperature for 2 hours. Then, warm to 50°C for 10 minutes to ensure completion.
-
Quenching: Pour the reaction mixture slowly into 800mL of ice water with vigorous stirring. The product will precipitate as an oil or solid.
-
Purification:
-
Decant aqueous layer.[1]
-
Wash the organic layer with 10% NaOH (to remove acids/phenolic byproducts).
-
Steam distill. 2-Nitromesitylene is volatile with steam; dinitromesitylene is less volatile.
-
Recrystallize from ethanol if solid, or distill under reduced pressure.
-
Synthetic Workflow Diagram
Figure 3: Optimized synthetic workflow for mono-nitration of mesitylene.
Reactivity & Implications for Drug Development
For the pharmaceutical scientist, 2-Nitromesitylene is not just a chemical curiosity; it demonstrates principles vital for Lead Optimization .
Metabolic Blocking & Steric Shielding
The methyl groups flanking the nitro group (and the corresponding positions on the ring) act as "metabolic shields."
-
Mechanism: In drug metabolism, Cytochrome P450 enzymes often attack electron-rich aromatic rings or reduce nitro groups.
-
Application: The steric bulk of the ortho-methyls hinders the approach of reductase enzymes to the nitro group. Furthermore, the methyls block the ortho positions from hydroxylation. This strategy is used to prolong the half-life (
) of drug candidates.
Conformational Restriction (Atropisomerism)
While 2-Nitromesitylene rotates (albeit with a barrier), increasing the bulk of the ortho substituents leads to atropisomerism (stable chiral rotamers).
-
Drug Design: By locking a phenyl ring in an orthogonal conformation relative to a scaffold, researchers can:
-
Pre-organize the molecule for binding (reducing the entropic penalty of binding).
-
Selectively target a receptor pocket that requires a twisted conformation.
-
Reactivity Profile
-
Electrophilic Aromatic Substitution (EAS): The ring is activated by three methyl groups but deactivated by the nitro group. However, because the nitro group is twisted, its resonance deactivation is removed. It behaves more like a simple alkyl-benzene with a strong inductive withdrawing group.
-
Reduction: The nitro group can still be reduced to an amine (Mesidine), but conditions may require higher pressure or more active catalysts (e.g., Pd/C) due to the steric difficulty of the substrate adsorbing flat onto the catalyst surface.
References
- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (Chapter on Aromatic Nitro Compounds and Steric Inhibition).
-
Trotter, J. (1959). "Steric Inhibition of Resonance: V. Nitromesitylene." Canadian Journal of Chemistry, 37(8), 1487–1490.
-
National Institute of Standards and Technology (NIST). "Nitromesitylene Gas Phase IR Spectrum." NIST Chemistry WebBook.
-
Organic Syntheses. (1941).[1] "Nitromesitylene."[2][1][3][4] Organic Syntheses, Coll.[1][5] Vol. 2, p.449.
- Exner, O. (1988). Correlation Analysis of Chemical Data. Plenum Press. (Discussion on Dipole Moments and Steric Effects).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
Methodological & Application
Application Note: Laboratory Scale Synthesis of 2-Nitromesitylene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Nitromesitylene
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) is a pivotal intermediate in the synthesis of various high-value organic compounds, including dyes and pharmaceutical agents.[1] Its utility stems from the reactive nitro group, which can be readily reduced to an amine, providing a synthetic handle for further molecular elaboration. The synthesis of 2-nitromesitylene is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the high reactivity of the mesitylene ring presents a significant challenge: controlling the reaction to favor mono-nitration and prevent the formation of dinitro and trinitro byproducts.[2]
This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-nitromesitylene, emphasizing safety, mechanistic understanding, and procedural robustness. The methodology described herein is adapted from the well-established procedures found in Organic Syntheses, ensuring reliability and reproducibility.[3]
The Chemistry: An Electrophilic Aromatic Substitution Mechanism
The nitration of mesitylene proceeds via an electrophilic aromatic substitution pathway. The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).
Step 1: Generation of the Nitronium Ion In this protocol, a mixture of fuming nitric acid and acetic anhydride is used. The acetic anhydride serves to scavenge the water produced, which would otherwise inhibit the reaction, and facilitates the formation of the nitronium ion. The reaction is as follows:
HNO₃ + (CH₃CO)₂O → NO₂⁺ + CH₃COO⁻ + CH₃COOH
Step 2: Electrophilic Attack The electron-rich mesitylene ring, activated by three methyl groups, acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Aromatization A weak base, such as water or acetate, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitromesitylene.
The overall mechanism is a cornerstone of aromatic chemistry, and its understanding is critical for controlling the reaction outcome.[4] The high reactivity of mesitylene means that without careful temperature control, further nitration can occur, leading to undesired byproducts.
Safety as a Priority: Hazard Analysis and Mitigation
The nitration of aromatic compounds is an energetic process that demands strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Reagent Hazards:
-
Fuming Nitric Acid: A powerful oxidizing agent and highly corrosive. It can cause severe burns upon contact and is toxic if inhaled. All manipulations must be performed in a certified chemical fume hood.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. It reacts exothermically with water.
-
Mesitylene: A flammable liquid and vapor. It can cause skin and respiratory irritation.[5][6][7]
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
-
Reaction Hazards:
-
Exothermic Reaction: The reaction is highly exothermic. The addition of the nitrating mixture must be slow and controlled, with efficient cooling, to prevent a dangerous temperature increase (runaway reaction).[4]
-
Explosion Risk: Adding the nitric acid solution too rapidly can lead to an explosive reaction.[3]
-
-
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Engineering Controls: The entire procedure must be carried out in a well-ventilated chemical fume hood.[8] An ice bath must be readily available for emergency cooling. A safety shower and eyewash station should be accessible.[7]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
-
Detailed Experimental Protocol
This protocol is designed to be self-validating by incorporating precise temperature controls and a robust purification sequence to ensure a high-purity final product.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Mesitylene | 40 g (0.333 mole) | Starting Material |
| Acetic Anhydride | 80 g (74 mL) total | Reagent / Water Scavenger |
| Fuming Nitric Acid (sp. gr. 1.51) | 31.5 g (20.8 mL, 0.5 mole) | Nitrating Agent |
| Glacial Acetic Acid | 20 g (19.1 mL) | Solvent for Nitrating Mixture |
| Sodium Chloride (NaCl) | ~40 g | "Salting out" to reduce product solubility |
| Diethyl Ether | ~250 mL | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 10-15% aqueous solution | Neutralization of acidic byproducts |
| Methyl Alcohol (Methanol) | ~35 mL | Recrystallization Solvent |
| Equipment | ||
| 500-mL Three-necked flask | Reaction Vessel | |
| Mechanical Stirrer | Efficient mixing | |
| Dropping Funnel | Controlled addition of reagents | |
| Thermometer | -10°C to 100°C range | Temperature monitoring |
| Ice-water bath & Ice-salt bath | Cooling | |
| Steam Distillation Apparatus | Purification | |
| Büchner Funnel & Filter Flask | Filtration |
Step-by-Step Synthesis Procedure
Part A: The Nitration Reaction
-
Setup: Assemble a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: To the flask, add 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to below 10°C with stirring.
-
Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating solution by adding 31.5 g of fuming nitric acid to a mixture of 20 g of glacial acetic acid and 20 g of acetic anhydride. Caution: This addition must be done slowly in an ice-salt bath, keeping the temperature of the mixture below 20°C. An explosive reaction can occur if the nitric acid is added too quickly.[3]
-
Addition: Transfer the prepared nitrating mixture to the dropping funnel. Add it dropwise to the cooled mesitylene solution over approximately 40 minutes. It is critical to maintain the reaction temperature between 15°C and 20°C throughout the addition.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours, continuing to stir.
-
Gentle Heating: Gently warm the flask to 50°C on a water bath for 10 minutes to ensure the reaction goes to completion. A higher temperature is not recommended.[3]
Part B: Work-up and Purification
-
Quenching: Cool the reaction mixture and slowly pour it into 800 mL of ice water with vigorous stirring.
-
Isolation: Add approximately 40 g of sodium chloride to the mixture to facilitate the separation of the oily product. Decant the aqueous layer.
-
Extraction: Extract the decanted aqueous layer with about 200-250 mL of diethyl ether. Combine this ether extract with the crude nitromesitylene oil.
-
Washing: Wash the ethereal solution with three or four 30-mL portions of 10-15% sodium hydroxide solution, until the aqueous wash is distinctly alkaline. This removes residual acids.
-
Solvent Removal: Distill off the ether on a steam bath.
-
Steam Distillation: To the residue, add about 150 mL of 10% sodium hydroxide solution and steam distill the mixture. Continue until the distillate runs clear (approx. 3 hours, 1.5 L of distillate). The nitromesitylene will collect as a dense oil at the bottom.
-
Crystallization: Decant the water from the collected product. The nitromesitylene should solidify upon cooling.
-
Recrystallization: For final purification, dissolve the crude solid product in 25 mL of commercial methyl alcohol. Cool the solution in an ice-salt bath with stirring to induce crystallization.
-
Final Product: Filter the pale yellow crystals using a Büchner funnel, wash them twice with 5-mL portions of cold methyl alcohol, and dry them. The expected yield is approximately 37-38 g (74-76%).[3]
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-Nitromesitylene.
Reaction Mechanism Overview
Caption: Simplified mechanism of electrophilic nitration of mesitylene.
Product Characterization
To confirm the identity and purity of the synthesized 2-nitromesitylene, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (44-45 °C).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include two singlets for the aromatic protons and the methyl groups.
-
δ ~6.9 ppm (s, 2H, Ar-H)
-
δ ~2.3 ppm (s, 6H, Ar-CH₃ para to NO₂)
-
δ ~2.2 ppm (s, 3H, Ar-CH₃ ortho to NO₂)
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons (including the one bearing the nitro group) and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretches around 1525 cm⁻¹ and 1365 cm⁻¹, respectively) and aromatic C-H and C=C bonds.
Conclusion
The synthesis of 2-nitromesitylene via direct nitration of mesitylene is a robust and scalable laboratory procedure when executed with precision and a paramount focus on safety. Careful control of the reaction temperature is the most critical parameter to ensure a high yield of the desired mono-nitro product and to prevent hazardous runaway conditions. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers requiring this valuable synthetic intermediate.
References
-
Organic Syntheses Procedure: nitromesitylene. [Link]
- Google Patents. RU1825357C - Method for producing nitromesitylene.
- Google Patents. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
-
United States Patent Office. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Mesitylene. [Link]
-
Carl ROTH. Safety Data Sheet: Mesitylene. [Link]
-
May & Baker Ltd. MATERIAL SAFETY DATA SHEET. [Link]
Sources
- 1. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. uwaterloo.ca [uwaterloo.ca]
Application Note: High-Purity Synthesis of Sterically Hindered Azo Dyes via 2-Nitromesitylene
Strategic Overview: The Steric Advantage
In the landscape of azo dye synthesis, 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) serves as a critical precursor for generating sterically hindered chromophores. Unlike simple aniline derivatives, the resulting amine (Mesidine) possesses two ortho-methyl groups flanking the azo linkage.
Why this matters for drug development and advanced materials:
-
Hydrolytic Stability: The steric bulk of the ortho-methyl groups shields the azo bond (-N=N-) from enzymatic and hydrolytic cleavage, a desirable trait for metabolic stability in potential drug candidates.
-
Photo-Stability: The restricted rotation around the C-N bond enhances lightfastness, making these derivatives valuable in histology (e.g., Acid Blue 129) and high-performance solvent dyes.
This guide details the end-to-end workflow: Activation (Reduction)
Phase 1: Precursor Activation (Reduction)
2-Nitromesitylene is chemically inert for coupling until the nitro group is reduced to an amine. While catalytic hydrogenation (
Protocol A: Selective Reduction to Mesidine (2,4,6-Trimethylaniline)
| Parameter | Specification |
| Precursor | 2-Nitromesitylene (CAS: 603-71-4) |
| Reagent | Iron Powder (325 mesh), HCl (conc.) |
| Solvent | Ethanol/Water (3:1 v/v) |
| Temperature | Reflux ( |
| Yield Target | >90% |
Step-by-Step Methodology:
-
Slurry Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 0.1 mol (16.5 g) of 2-Nitromesitylene in 100 mL of ethanol/water mixture.
-
Catalyst Addition: Add 0.3 mol (16.8 g) of Iron powder .
-
Activation: Heat the mixture to
C. Add 2 mL of concentrated HCl dropwise. Caution: Exothermic induction period. -
Reaction: Once the exotherm subsides, heat to reflux for 3 hours. The yellow nitro compound will disappear, replaced by a darkening sludge (iron oxides).
-
Work-up:
-
Neutralize with
while hot. -
Filter hot through a Celite pad to remove iron sludge.
-
Acidify filtrate with HCl to precipitate Mesidine Hydrochloride or extract the free base with diethyl ether.
-
-
Validation: Verify conversion via TLC (Solvent: Hexane/EtOAc 8:2). The amine spot will stain red with ninhydrin; the nitro spot will not.
Phase 2: The Diazotization Challenge
This is the most critical step. The steric hindrance of the two ortho-methyl groups stabilizes the diazonium salt (preventing rapid decomposition) but also retards the rate of diazotization. Standard aniline protocols will result in incomplete reaction.
Protocol B: Cryogenic Diazotization of Mesidine
Key Mechanic: We must generate a high concentration of the nitrosonium ion (
Reagents:
-
Mesidine (from Phase 1): 0.05 mol
-
Sodium Nitrite (
): 0.055 mol (10% excess) -
HCl (2.5 M): 100 mL
Procedure:
-
Salt Formation: Dissolve 0.05 mol of Mesidine in 100 mL of 2.5 M HCl in a 250 mL beaker. Cool to
C in an ice-salt bath. The amine hydrochloride may precipitate as a fine white slurry; this is normal. -
Nitrite Addition: Dissolve
in minimal water (15 mL). Add this solution sub-surface (using a pipette tip below the liquid level) to the amine slurry over 20 minutes.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Why Sub-surface? To prevent loss of nitrous acid as gas (
) at the surface.
-
-
The "Starch-Iodide" Validation:
-
After 15 minutes of stirring, spot a drop of the reaction mixture onto starch-iodide paper.
-
Result: Immediate blue/black color indicates excess Nitrous Acid (Reaction Complete).
-
Correction: If no color change, add aliquots of
until the test is positive.
-
-
Clarification: If the solution is not clear, filter cold to remove unreacted amine. Keep the diazonium salt solution at
C. Do not store >1 hour.
Phase 3: Chromophore Assembly (Coupling)
We will synthesize a model azo dye: 1-(2,4,6-trimethylphenylazo)-2-naphthol . This demonstrates the coupling efficiency of the sterically hindered diazonium salt.
Protocol C: Alkaline Coupling
Reagents:
-
2-Naphthol: 0.05 mol
-
NaOH (10% aq): 100 mL
-
Mesityl Diazonium Solution (from Phase 2)
Procedure:
-
Coupler Solubilization: Dissolve 2-Naphthol in the NaOH solution. Cool to
C. The phenol is now converted to the reactive naphthoxide ion . -
Controlled Addition: Slowly pour the cold Diazonium solution into the Naphthoxide solution with vigorous stirring.
-
Critical pH Control: The pH must remain alkaline (pH 9-10) . If the acid from the diazo solution drops the pH < 7, coupling stops and the diazonium salt decomposes. Add periodic squirts of 10% NaOH if necessary.
-
-
Precipitation: A brilliant orange-red solid will precipitate immediately.
-
Digestion: Stir for 30 minutes at room temperature to ensure particle growth (Ostwald ripening).
-
Isolation: Filter via Buchner funnel. Wash with cold water until filtrate is neutral. Recrystallize from Ethanol.[1]
Visualizing the Pathway
The following diagram illustrates the chemical transformation and the experimental workflow logic.
Caption: Reaction pathway transforming 2-Nitromesitylene to the final Azo Dye, highlighting the critical diazotization control point.
Analytical Validation & Properties
Upon isolation, the synthesized dye should be characterized using the following parameters.
| Property | Value/Observation | Method |
| Appearance | Bright Orange/Red Needles | Visual |
| Melting Point | Capillary Method | |
| UV-Vis | ~480 nm (in EtOH) | Spectrophotometry |
| IR Spectrum | -N=N- stretch @ | FTIR (KBr Pellet) |
| Solubility | Soluble in DCM, Acetone; Insoluble in Water | Solubility Test |
Troubleshooting Guide
-
Low Yield in Phase 2: Likely due to temperature rising above
C, causing hydrolysis of the diazonium salt to 2,4,6-trimethylphenol. -
Tar Formation in Phase 3: pH dropped below 7. The coupling requires the electron-rich naphthoxide ion, which only exists in alkaline conditions.
References
-
Diazotization Mechanisms: Organic Chemistry Portal. "Diazotisation: Mechanism and Protocols." [Link]
-
Azo Dye Synthesis & Properties: M. A. Rauf et al. "Classifications, properties, recent synthesis and applications of azo dyes." Chemistry Central Journal (via NIH), 2020. [Link] (General reference for Azo chemistry).
-
Industrial Application (Acid Blue 129): OEHHA. "2,4,6-Trimethylaniline and Its Salts."[2][3][4] California Environmental Protection Agency, 2011. [Link]
Sources
Application Note: Synthesis of Aminomesitylene from 2-Nitromesitylene
Introduction and Strategic Importance
Aminomesitylene, formally known as 2,4,6-trimethylaniline, is a pivotal chemical intermediate. Its sterically hindered aromatic amine structure makes it a valuable building block in the synthesis of a wide array of complex molecules, including performance dyes, specialized pesticides, and high-value active pharmaceutical ingredients (APIs).[1][2][3] The reliable and efficient production of aminomesitylene is therefore of significant interest to researchers in both academic and industrial settings.
The most prevalent synthetic route involves a two-step process: the selective nitration of mesitylene (1,3,5-trimethylbenzene) to yield 2-nitromesitylene, followed by the chemical reduction of the nitro group to the corresponding amine.[1][3][4][5] This document provides a detailed technical guide focused exclusively on the second, critical step: the transformation of 2-nitromesitylene into aminomesitylene. We will explore the mechanistic underpinnings of common reduction methodologies and provide detailed, field-proven laboratory protocols.
Foundational Principles: The Chemistry of Nitro Group Reduction
The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a classic six-electron reduction. The choice of reducing agent and reaction conditions is paramount, as it dictates reaction efficiency, selectivity, and scalability. Two primary methodologies dominate this transformation: catalytic hydrogenation and dissolving metal reduction.
Catalytic Hydrogenation
This method employs molecular hydrogen (H₂) in the presence of a metal catalyst, such as Nickel (Ni), Palladium (Pd), or Platinum (Pt).[1][6] The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the stepwise reduction.
-
Expertise & Causality: Catalytic hydrogenation is often favored in industrial settings due to its high atom economy and cleaner waste streams (the only byproduct is water).[1] However, it necessitates specialized high-pressure equipment (autoclaves) to achieve practical reaction rates and often requires elevated temperatures, which can be a significant capital investment for laboratory-scale work.[5] The catalyst's activity and selectivity are crucial; for instance, certain catalysts can be sensitive to impurities, and controlling the reaction can be challenging to prevent over-reduction of other functional groups if present.
Dissolving Metal Reduction (Béchamp Reduction)
A more accessible method for laboratory synthesis involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in a strong mineral acid like hydrochloric acid (HCl).[4][7] The metal acts as the stoichiometric electron source for the reduction.
-
Expertise & Causality: The Sn/HCl system is a robust and well-established method for reducing aromatic nitro compounds.[8] The strongly acidic conditions serve a dual purpose: they activate the nitro group towards reduction by protonating its oxygen atoms and protonate the newly formed amino group to prevent it from engaging in side reactions.[8] The reaction is understood to proceed through nitroso and hydroxylamine intermediates.[8][9] A key advantage of this method is its high chemoselectivity; it typically does not reduce other sensitive functional groups like carbonyls or nitriles.[10] The primary drawback is the generation of significant amounts of metallic waste that requires careful disposal.
Experimental Protocols and Methodologies
Safety Preamble: Before commencing any experimental work, a thorough risk assessment is mandatory. Both 2-nitromesitylene and aminomesitylene are hazardous chemicals. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[11][12][13]
Protocol 1: Catalytic Hydrogenation using a Nickel Catalyst
This protocol is adapted from industrial synthesis methodologies and is intended for researchers with access to high-pressure hydrogenation equipment.[5]
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 2-nitromesitylene.
Step-by-Step Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge 2-nitromesitylene (1.0 eq), a Raney Nickel catalyst (approx. 5-10% by weight of the nitro compound), and a solvent such as ethanol.
-
System Purge: Seal the autoclave securely. Purge the system first with an inert gas (e.g., nitrogen) three times, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Execution: Begin stirring and heat the mixture to 90°C. Introduce hydrogen gas, maintaining a pressure of 1-3 MPa. The reaction temperature may be increased to 170°C to drive the reaction to completion.[5]
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Once complete, maintain the temperature for an additional 1-2 hours to ensure full conversion.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Isolation: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude aminomesitylene can be purified by vacuum distillation to yield a pale yellow oily liquid.[5]
Protocol 2: Tin / Hydrochloric Acid (Sn/HCl) Reduction
This protocol is a classic, reliable method well-suited for standard laboratory synthesis.
Overall Reaction Scheme
Caption: Reduction of 2-nitromesitylene to aminomesitylene via Sn/HCl.
Reagent and Parameter Table
| Reagent | Molar Mass ( g/mol ) | Molar Ratio (eq) | Quantity | Notes |
| 2-Nitromesitylene | 165.19 | 1.0 | 16.5 g | Starting Material |
| Tin (Sn), granular | 118.71 | ~3.7 | 44.0 g | Reducing Agent[4] |
| Conc. HCl (~37%) | 36.46 | ~9.0 | ~90 mL | Acidic Medium |
| Ethanol, 95% | 46.07 | - | 100 mL | Solvent |
| Sodium Hydroxide | 40.00 | - | ~80 g | For basification |
| Deionized Water | 18.02 | - | ~600 mL | For workup |
Step-by-Step Procedure:
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Initial Charge: Add 2-nitromesitylene (16.5 g, 0.1 mol) and granular tin (44.0 g, 0.37 mol) to the flask.
-
Acid Addition (Critical Step): Place the flask in an ice-water bath. Begin stirring and add concentrated hydrochloric acid (~90 mL) dropwise from the dropping funnel at a rate that maintains the internal temperature below 60°C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Basification): Cool the flask to room temperature in an ice bath. Slowly and carefully add a solution of sodium hydroxide (80 g in 100 mL of water) with vigorous stirring. The mixture will become thick with the precipitation of tin hydroxides. Continue adding NaOH solution until the mixture is strongly basic (pH > 12).
-
Isolation (Steam Distillation): Configure the apparatus for steam distillation. Pass steam through the mixture to distill the aminomesitylene. Collect the distillate, which will consist of an oily layer of aminomesitylene and water, until the distillate runs clear.
-
Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation to afford pure aminomesitylene.
Comparative Analysis of Methodologies
| Feature | Catalytic Hydrogenation | Sn/HCl Reduction |
| Reagents | H₂ gas, Metal Catalyst (Ni, Pd) | Tin metal, conc. HCl, NaOH |
| Conditions | High pressure (1-3 MPa), High temp (90-170°C)[5] | Atmospheric pressure, Reflux temp (~100°C)[4] |
| Typical Yield | Generally high (>90%) | Good to high (70-90%) |
| Purity | High, catalyst filtration is key | Good, requires careful workup and distillation |
| Safety Concerns | Handling of flammable H₂ gas, high pressures | Highly exothermic, corrosive acid, toxic product |
| Waste Stream | Spent catalyst, minimal liquid waste | Acidic/basic aqueous waste with tin salts |
| Scalability | Highly scalable for industrial production | Best for lab/pilot scale; waste becomes an issue on a large scale |
Hazard Assessment and Mitigation
-
2-Nitromesitylene: Causes skin and eye irritation. May cause respiratory irritation. Avoid inhalation and skin contact.[12]
-
Aminomesitylene (2,4,6-Trimethylaniline): This compound is toxic and a suspected carcinogen. It can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][11] Strict handling precautions are essential.
-
Concentrated Hydrochloric Acid: Acutely corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system. Always handle in a fume hood with appropriate PPE.
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air.[14] Ensure all equipment is properly grounded and free from ignition sources.
-
Waste Management: The tin-containing sludge from the Sn/HCl reduction is hazardous waste and must be collected and disposed of according to institutional and local environmental regulations.[11][15]
References
-
OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitromesitylene. Retrieved from [Link]
- Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]
- Google Patents. (2019). CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]
- Google Patents. (1996). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Retrieved from [Link]
-
Dalton Transactions. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]
- Google Patents. (n.d.). RU1825357C - Method for producing nitromesitylene.
-
Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]
-
YouTube. (2020). Homogeneous Catalytic Hydrogenation, Part 2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
- Google Patents. (n.d.). RU2232749C2 - Two-step method for preparing n-methylaniline.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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- 4. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 6. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Advanced Synthesis of Heterocyclic Compounds from 2-Nitromesitylene
Content Type: Application Note & Protocol Guide Subject: 2-Nitro-1,3,5-trimethylbenzene (2-Nitromesitylene) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Analysis
2-Nitromesitylene (2-nitro-1,3,5-trimethylbenzene) is a unique aromatic scaffold where the interplay between steric bulk and electronic activation opens distinct synthetic pathways. Unlike simple nitrobenzenes, the presence of two ortho-methyl groups creates a "steric gear" effect while simultaneously offering activated benzylic protons due to the vinylogous acidity induced by the nitro group.
This guide details two primary divergence points for heterocyclic synthesis:
-
Benzylic Activation (The Indole Route): Exploiting the acidity of the ortho-methyl groups to form enamines or react with vinyl Grignards, yielding 5,7-substituted indoles.
-
Nitro Reduction (The Aniline Route): Converting the nitro group to an amine (Mesidine) to access quinolines and benzimidazoles via classical condensation chemistry.
Module A: Indole Synthesis via Benzylic Activation
The most high-value transformation of 2-nitromesitylene is its conversion into 5,7-dimethylindole . This specific regioisomer is difficult to access via Fischer indole synthesis due to the requirement for unsymmetrical hydrazine precursors. Two protocols are presented here: the scalable Leimgruber-Batcho method and the rapid Bartoli method.
Protocol 1: Leimgruber-Batcho Indole Synthesis (Recommended for Scale)
This method is preferred for gram-to-kilogram scale synthesis due to mild conditions, low cost, and the avoidance of cryogenic temperatures.
Mechanism:
The reaction proceeds via the condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with the activated ortho-methyl group to form a trans-
Step 1: Enamine Formation [3][2][4]
-
Reagents: 2-Nitromesitylene (1.0 equiv), DMF-DMA (1.2 - 1.5 equiv), DMF (Solvent).
-
Conditions: 110°C – 140°C, 12–24 hours.
Detailed Procedure:
-
Charge a round-bottom flask with 2-nitromesitylene (e.g., 16.5 g, 100 mmol) and anhydrous DMF (50 mL).
-
Add DMF-DMA (17.8 g, 150 mmol) in a single portion.
-
Equip the flask with a reflux condenser and heat to 140°C under a nitrogen atmosphere.
-
Critical Control Point: Monitor the removal of methanol. The reaction is driven by the loss of methanol.[1][2] Using a Dean-Stark trap or open reflux with a stream of nitrogen can accelerate conversion.
-
Reaction turns deep red/purple, indicating enamine formation.
-
Upon completion (TLC/HPLC), remove excess DMF and DMF-DMA under reduced pressure to yield the crude red enamine oil. This intermediate is generally stable and can be used directly.
Step 2: Reductive Cyclization
-
Reagents: Crude Enamine, H₂ (50 psi) or Hydrazine Hydrate, Raney Nickel or Pd/C.
-
Conditions: Room temperature to 50°C.
Detailed Procedure (Catalytic Hydrogenation):
-
Dissolve the crude enamine in MeOH or EtOH (10 mL/g).
-
Add 10 wt% Pd/C catalyst (5% loading).
-
Hydrogenate at 40–50 psi in a Parr shaker for 4–6 hours.
-
Mechanism Check: The nitro group reduces to an amine, which spontaneously attacks the enamine double bond, eliminating dimethylamine to close the pyrrole ring.
-
Filter through Celite to remove the catalyst.
-
Concentrate the filtrate and purify via recrystallization (hexanes/EtOAc) or silica gel chromatography.
Expected Yield: 75–85% (over two steps). Product: 5,7-Dimethylindole.
Protocol 2: Bartoli Indole Synthesis (Rapid Screening)
The Bartoli reaction utilizes the steric bulk of the ortho-methyl groups to direct the attack of a vinyl Grignard reagent onto the nitro group. This is ideal for rapid, small-scale library generation.
Reagents:
-
2-Nitromesitylene (1.0 equiv)
-
Vinylmagnesium bromide (3.0 - 4.0 equiv, 1.0 M in THF)
-
Solvent: Anhydrous THF
Detailed Procedure:
-
Cool a solution of vinylmagnesium bromide (30 mL, 30 mmol) in anhydrous THF (50 mL) to -40°C .
-
Add a solution of 2-nitromesitylene (1.65 g, 10 mmol) in THF dropwise over 20 minutes.
-
Observation: The solution will turn dark brown/black.
-
Stir at -40°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
Quench with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, dry over MgSO₄, and concentrate.
-
Purify via flash chromatography (5% EtOAc in Hexanes).
Expected Yield: 40–60%. Note: Yields are generally lower than Leimgruber-Batcho due to the formation of azo/aniline byproducts, but the reaction time is significantly shorter.
Module B: Quinoline Synthesis via Nitro Reduction
Reduction of 2-nitromesitylene yields Mesidine (2,4,6-trimethylaniline) , a versatile precursor for 6-membered heterocycles.
Protocol 3: Synthesis of Mesidine
Reagents: 2-Nitromesitylene, Fe powder, NH₄Cl, EtOH/H₂O. Procedure:
-
Suspend 2-nitromesitylene (10 mmol) in EtOH (20 mL) and water (5 mL).
-
Add NH₄Cl (5 mmol) and Iron powder (30 mmol).
-
Reflux for 2 hours. The yellow color of the nitro compound will fade.
-
Filter hot through Celite. Basify filtrate with NaHCO₃.
-
Extract with EtOAc to obtain Mesidine (Yield >90%).
Protocol 4: Modified Combes Quinoline Synthesis
Standard Skraup conditions can be harsh. The Combes synthesis allows for the formation of polysubstituted quinolines (e.g., 2,4,6,8-tetramethylquinoline) by condensing Mesidine with acetylacetone.
Procedure:
-
Mix Mesidine (10 mmol) and Acetylacetone (12 mmol) in toluene.
-
Reflux with a Dean-Stark trap to form the Schiff base (imine).
-
Remove solvent.[5][6] Treat the crude imine with concentrated H₂SO₄ at 100°C for 1 hour to effect cyclization.
-
Pour onto ice, neutralize with NaOH, and extract.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways from the parent 2-Nitromesitylene scaffold.
Figure 1: Divergent synthetic pathways from 2-Nitromesitylene to Indoles and Quinolines.
Comparative Analysis of Indole Protocols
| Feature | Leimgruber-Batcho | Bartoli |
| Primary Reagent | DMF-DMA | Vinyl Grignard |
| Reagent Cost | Low | Moderate/High |
| Temperature | High (Reflux) | Low (-40°C) |
| Scalability | Excellent (>100g) | Poor (Exothermic) |
| Atom Economy | High | Low (Stoichiometric Mg) |
| Regioselectivity | Exclusive (5,7-dimethyl) | Exclusive (5,7-dimethyl) |
| Key Risk | Incomplete enamine formation | Grignard quality/moisture |
Troubleshooting & Optimization
-
Incomplete Enamine Formation (Leimgruber-Batcho):
-
Low Yield in Bartoli Reaction:
-
Cause: Temperature spikes during Grignard addition.[6]
-
Solution: Ensure strictly anhydrous conditions and control addition rate to maintain internal temperature below -35°C. The reaction is highly exothermic.
-
-
Purification of 5,7-Dimethylindole:
-
Indoles are acid-sensitive. Avoid highly acidic silica gel. Pre-treat silica with 1% Triethylamine in hexanes before column chromatography to prevent polymerization.
-
References
-
Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214. Link
-
Bartoli Reaction Mechanism: Bartoli, G. et al. Tetrahedron Letters1989 , 30, 2129. Link
-
Synthesis of Mesidine: Organic Syntheses1941 , Coll. Vol. 1, 451. Link
-
DMF-DMA in Heterocyclic Synthesis: Abu-Shanab, F. A. et al. International Journal of Organic Chemistry2011 , 1, 207-214.[4] Link
-
Nitroalkenes in Synthesis: ResearchGate Review on Nitroalkenes. Link
Sources
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- 4. scirp.org [scirp.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
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- 8. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]
- 9. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 10. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
Application Note: High-Confidence Identification of 2-Nitromesitylene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the unequivocal identification of 2-Nitromesitylene (1,3,5-Trimethyl-2-nitrobenzene), a key chemical intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed to provide high-confidence qualitative analysis, leveraging the chromatographic separation power of GC coupled with the definitive structural elucidation capabilities of mass spectrometry. This guide explains the causality behind instrumental parameter selection, sample preparation, and data interpretation, ensuring a self-validating and reproducible workflow.
Introduction: The Analytical Imperative for 2-Nitromesitylene
2-Nitromesitylene is a substituted nitrobenzene derivative with significant applications in the synthesis of pharmaceuticals and other functional materials. Its purity and unambiguous identification are critical for reaction monitoring, quality control of starting materials, and ensuring the safety and efficacy of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and specificity for volatile and semi-volatile compounds.[1]
The rationale for employing GC-MS lies in its two-dimensional analytical power. The gas chromatograph separates 2-Nitromesitylene from complex sample matrices based on its boiling point and affinity for the stationary phase. Subsequently, the mass spectrometer fragments the eluted molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. This process is often confirmed by matching the acquired spectrum against established libraries, such as the NIST Mass Spectral Library.
Safety and Handling Precautions
2-Nitromesitylene is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. All handling of 2-Nitromesitylene and its solutions must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before commencing any work.
Materials and Reagents
| Item | Specification | Rationale |
| 2-Nitromesitylene Standard | >99% purity | High purity is essential for generating a clean reference mass spectrum and for accurate retention time determination. |
| Solvent (Dichloromethane or Ethyl Acetate) | HPLC or GC grade | High-purity solvents prevent the introduction of extraneous peaks that could interfere with the analysis. Dichloromethane and ethyl acetate are suitable for dissolving nitroaromatic compounds. |
| Helium | Ultra-high purity (99.999%) | UHP Helium is the standard carrier gas for GC-MS, providing good separation efficiency and being inert to the analyte and stationary phase. |
| GC Vials | 2 mL, amber glass, with PTFE-lined septa | Amber glass protects the analyte from potential photodegradation. PTFE-lined septa prevent contamination from the cap and ensure a good seal. |
Experimental Protocol: A Step-by-Step Guide
Standard and Sample Preparation
The goal of sample preparation is to dissolve the analyte in a suitable solvent at a concentration appropriate for GC-MS analysis, ensuring the solution is free of non-volatile residues.
Step-by-Step Protocol:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Nitromesitylene standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.
-
Working Standard Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with dichloromethane. This concentration is typically suitable for achieving a good signal-to-noise ratio without overloading the GC column.
-
Sample Preparation: If the sample is a solid, dissolve a known quantity in dichloromethane to achieve an estimated concentration of 10 µg/mL. If the sample is in a complex matrix, an appropriate extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
Final Preparation: Transfer the working standard or prepared sample into a 2 mL GC vial.
GC-MS Instrumentation and Operating Conditions
The following parameters are recommended for a standard capillary GC-MS system. These have been synthesized from established methods for similar nitroaromatic compounds to provide a robust starting point for analysis.[3][4]
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl - 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms) | This non-polar stationary phase is well-suited for separating aromatic compounds and is a general-purpose column found in most analytical labs. The dimensions provide a good balance between resolution and analysis time. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides optimal and consistent separation efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of 2-Nitromesitylene without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Split (e.g., 20:1 ratio) | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp chromatographic peaks. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | This temperature program allows for the separation of 2-Nitromesitylene from potential lighter and heavier contaminants. The initial hold ensures good peak shape, while the ramp allows for timely elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, ideal for library matching. 70 eV is the standard energy for generating comparable spectra. |
| Ion Source Temperature | 230 °C | This temperature is hot enough to prevent condensation of the analyte while minimizing thermal degradation within the source. |
| Transfer Line Temperature | 280 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS. |
| Mass Scan Range | 40 - 250 m/z | This range comfortably covers the molecular ion of 2-Nitromesitylene (165.19 g/mol ) and its expected fragment ions. |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate mass spectrum generation. |
Experimental Workflow Diagram
Caption: Workflow for 2-Nitromesitylene Identification.
Data Analysis and Interpretation
Expected Chromatographic Results
Under the conditions specified, 2-Nitromesitylene is expected to elute as a sharp, symmetrical peak. The retention time is a key identifier, though it may vary slightly between instruments. It is crucial to analyze a known standard to confirm the retention time on your specific system.
Mass Spectral Interpretation
The definitive identification of 2-Nitromesitylene is achieved through the analysis of its electron ionization mass spectrum. The spectrum should be compared to a reliable source, such as the NIST Mass Spectral Library.
Key Spectral Features of 2-Nitromesitylene:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Molecular Ion (M⁺) | m/z 165 | |
| Base Peak | m/z 119 | |
| Major Fragment Ions (m/z) | 148, 119, 91, 77 |
The presence of the molecular ion at m/z 165 confirms the molecular weight of the compound. The fragmentation pattern provides structural information. A high-quality match (>900/1000) with the NIST library spectrum provides a high degree of confidence in the identification.
Fragmentation Pathway
The fragmentation of 2-Nitromesitylene under electron ionization follows characteristic pathways for nitroaromatic compounds. The primary fragmentation events are the loss of nitro-group related species and rearrangements of the aromatic ring.
Caption: Proposed EI Fragmentation of 2-Nitromesitylene.
The formation of the base peak at m/z 119 corresponds to the loss of the nitro group (•NO₂), a very common fragmentation for nitroaromatic compounds. The ion at m/z 148 is likely formed through the "ortho effect," involving the loss of a hydroxyl radical (•OH) after rearrangement. Subsequent fragmentation of the m/z 119 ion can lead to the formation of the tropylium ion (m/z 91) and the phenyl cation (m/z 77).
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the high-confidence identification of 2-Nitromesitylene. By carefully selecting the GC and MS parameters and understanding the expected chromatographic and spectral data, researchers can achieve accurate and reproducible results. This self-validating workflow, which combines experimental data with authoritative library matching, is essential for quality control and research applications in the pharmaceutical and chemical industries.
References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]
-
Determination of Nitrobenzene Compounds in Nifedipine by GCMS. (n.d.). Shimadzu. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitromesitylene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3,5-trimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]
-
Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 225-233. [Link]
-
A. K. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
Sources
- 1. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. shimadzu.com [shimadzu.com]
Application Note: High-Purity Isolation of 2-Nitromesitylene via Steam Distillation
[1]
Executive Summary
The selective nitration of mesitylene (1,3,5-trimethylbenzene) predominantly yields 2-nitromesitylene due to the symmetric activation of the aromatic ring. However, reaction conditions often generate side products, including unreacted mesitylene and higher-nitrated species such as dinitromesitylene.[1] Direct fractional distillation is hazardous due to the high boiling point of nitro-compounds (
This protocol details the steam distillation method for purifying 2-nitromesitylene. This technique leverages the immiscibility of the organic phase with water to lower the effective boiling point of the system to
Thermodynamic Principles & Feasibility
Steam distillation is not merely a transport mechanism; it is a thermodynamic separation governed by Dalton’s Law of Partial Pressures applied to immiscible liquids.
The "Additivity" Principle
Unlike miscible liquids (e.g., ethanol/water) which follow Raoult’s Law, immiscible liquids exert vapor pressure independently.[1][2][3] The total pressure (
Boiling occurs when
Component Analysis
The efficacy of this protocol relies on the distinct physical properties of the reaction matrix:
| Component | Boiling Point ( | Melting Point ( | Steam Volatility |
| Mesitylene | 164 | -45 | High |
| 2-Nitromesitylene | 255 | 44 | Moderate |
| Dinitromesitylene | >300 (decomp) | 86 | Negligible |
| Tarry Residues | N/A | N/A | Non-volatile |
Scientific Rationale:
-
Thermal Safety: 2-Nitromesitylene boils at
.[1] Distilling at this temperature increases the risk of rapid exothermic decomposition. Steam distillation allows isolation at .[1] -
Selectivity: Dinitromesitylene has a significantly higher molecular weight and polarity, rendering its vapor pressure negligible at
.[1] It remains in the distillation flask (pot residue), while 2-nitromesitylene co-distills with water.
Process Workflow (Visualization)
The following diagram illustrates the purification logic, highlighting the critical separation node at the steam distillation phase.
Figure 1: Purification workflow for 2-Nitromesitylene, isolating the mono-nitro species from the crude reaction matrix.[1][6]
Detailed Experimental Protocol
Safety Warning: Nitro compounds are potential explosives and toxic.[1] Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.
Phase 1: Preparation & Quenching
Context: This step prepares the crude material from the nitration of mesitylene (typically using
-
Quench: Pour the reaction mixture slowly into a large excess of ice water (approx. 5:1 volume ratio relative to reactants) with vigorous stirring.
-
Initial Separation: The product will separate as an oil or a low-melting solid.
-
Neutralization: Wash the crude organic material with 10% Sodium Hydroxide (NaOH) solution to remove residual acids and phenolic byproducts. Do not skip this step ; acidic residues can catalyze decomposition during heating.[1]
Phase 2: Steam Distillation (The Core Purification)
Objective: Separate 2-nitromesitylene from dinitro-impurities.[1]
Apparatus Setup:
-
Steam Generator: A large flask boiling water or a plumbed steam line.
-
Distillation Flask: 2-Neck or 3-Neck Round Bottom Flask (RBF) containing the crude organic material and a small amount of water.
-
Condenser: Liebig or West condenser (water-cooled).[1]
-
Receiver: Erlenmeyer flask.
Procedure:
-
Assembly: Connect the steam inlet tube to the distillation flask. Ensure the tube extends to the bottom of the flask to maximize contact between steam and the heavy organic oil.
-
Heating: Begin passing steam through the mixture. Simultaneously heat the distillation flask gently with a heating mantle to prevent the flask from filling up with condensed steam (water buildup).
-
Collection: Collect the distillate. The distillate will appear cloudy (milky emulsion) or contain distinct yellow oil droplets.
-
Critical Observation: 2-Nitromesitylene has a melting point of 44°C .[1][7][8][11][12] If the cooling water is too cold, the product may crystallize inside the condenser, causing a blockage.
-
Mitigation: If crystallization occurs in the condenser, temporarily turn off the condenser water to allow the hot steam to melt the plug, then resume cooling.
-
-
Endpoint: Continue distillation until the distillate runs clear and no oily drops are visible. This typically requires collecting 1.0 - 1.5 L of distillate for a 50g scale reaction [1].[1]
Phase 3: Isolation and Final Polish[1]
-
Phase Separation:
-
Cool the distillate to
. The 2-nitromesitylene will solidify into distinct crystals or a heavy oil that crystallizes upon scratching/seeding. -
Filter the solid or extract the oil with diethyl ether/dichloromethane.
-
-
Drying: If extracted, dry the organic layer over anhydrous Magnesium Sulfate (
), filter, and evaporate the solvent.[1] -
Recrystallization (Self-Validating Step):
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol.
-
Allow to cool slowly to room temperature, then to
. -
Validation: Pure 2-nitromesitylene appears as pale yellow needles with a sharp melting point of 43–44°C [1][2].[1] If the MP is lower or the range is broad (
), repeat the recrystallization.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Condenser Clogging | Product MP is 44°C; cooling water is too cold. | Use warm water in the condenser or periodically stop coolant flow to melt the blockage. |
| Low Yield | Incomplete nitration or product lost in pot residue.[1] | Check pot residue by TLC. If product remains, increase steam flow rate or superheat the steam. |
| Impure Product (Low MP) | Contamination with dinitromesitylene. | The steam distillation was likely pushed too hard/too fast, carrying over heavier aerosols. Recrystallize from MeOH. |
| Emulsion Formation | Similar densities of oil/water. | Add Sodium Chloride (NaCl) to the distillate (salting out) to force phase separation. |
References
-
Powell, G.; Johnson, F. R. (1947).[1] "Nitromesitylene".[7][11][13][14][15][16] Organic Syntheses, 27, 53; Coll.[1] Vol. 3, 652.[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69051, 2-Nitromesitylene.[1][13]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for steam distillation principles).
Sources
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- 3. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]
- 4. byjus.com [byjus.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-NITROMESITYLENE CAS#: 603-71-4 [m.chemicalbook.com]
- 8. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 13. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. 2,4-Dinitromesitylene | 608-50-4 | Benchchem [benchchem.com]
- 16. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
Application Note & Protocol: Safe Handling and Storage of 2-Nitromesitylene
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Nitromesitylene (CAS No. 603-71-4). As a nitroaromatic compound, 2-Nitromesitylene presents specific hazards that necessitate rigorous adherence to safety protocols to mitigate risks in a research and development environment. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the rationale behind each procedural step to ensure a self-validating system of safety.
Introduction: Understanding the Hazard Profile
2-Nitromesitylene, also known as 1,3,5-Trimethyl-2-nitrobenzene, is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] However, its chemical structure—a benzene ring substituted with a nitro group—confers specific reactivity and toxicological properties that demand careful management.[3] The nitro group makes the compound energetic and potentially thermally unstable, while also contributing to its toxicity.[4][5]
Key Properties of 2-Nitromesitylene:
| Property | Value | Source(s) |
| CAS Number | 603-71-4 | [6][7][8][9] |
| Molecular Formula | C9H11NO2 | [1][6][7][10] |
| Molecular Weight | 165.19 g/mol | [1][6][9][10] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | 41-44 °C (lit.) | [1][11] |
| Boiling Point | 255 °C (lit.) | [1][11] |
| Flash Point | 81.6 - 112 °C (187 - 234 °F) | [11][12] |
Understanding these properties is the foundation of a robust safety protocol. The relatively high flash point indicates it is not flammable at ambient temperatures, but it is a combustible solid that must be kept away from ignition sources.[12][13] Its low melting point means it may be encountered as a liquid in warm environments, and its solid form requires careful handling to avoid generating dust, which can be an inhalation hazard.
Hazard Identification and Risk Assessment
A thorough risk assessment must be performed before any work with 2-Nitromesitylene begins. The primary hazards are categorized below based on the Globally Harmonized System (GHS).
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][10]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[6][10]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[6][10]
-
Skin Irritation (Category 2): Causes skin irritation.[6][12][14]
-
Serious Eye Irritation (Category 2A/2): Causes serious eye irritation.[6][12][14][15]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][12][13][14]
Toxicological Hazards
Nitroaromatic compounds are recognized as a class of toxic and mutagenic chemicals.[3][16][17] Their extensive use in industry has unfortunately led to environmental contamination, and many are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[3][18] The primary health hazard associated with acute exposure to aromatic nitro-compounds is cyanosis, resulting from methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[19] Chronic exposure can lead to anemia and organ damage.[18][19]
Physical and Reactivity Hazards
While stable under normal conditions, 2-Nitromesitylene is an energetic material that poses risks if handled improperly.[12]
-
Thermal Decomposition: Like many organic nitro compounds, it can undergo exothermic decomposition at elevated temperatures, which can be accelerated by impurities.[4] Reactions should be carefully monitored to prevent thermal runaways.
-
Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[12] Contact with these materials can lead to vigorous, potentially explosive reactions.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.[19]
Primary Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) must be applied to exposure.
-
Chemical Fume Hood: All manipulations of 2-Nitromesitylene, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12][19]
-
Blast Shield: When performing nitration reactions, reactions at elevated temperatures, or scaling up beyond a few grams, the use of a blast shield in front of the apparatus is a required precaution.
Personal Protective Equipment (PPE)
PPE is the last line of defense and should never be used as a substitute for robust engineering controls.[19]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[14] Double-gloving is recommended, especially during transfers.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[14] A face shield should be worn over the goggles during procedures with a higher risk of splashes.[14]
-
Skin and Body Protection: A flame-resistant lab coat is required and must be kept fully buttoned.[14] Do not wear shorts or open-toed shoes.
-
Respiratory Protection: For situations where fume hood use is not feasible or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Caption: Workflow for the safe receipt and storage of 2-Nitromesitylene.
Storage Conditions:
-
Location: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of heat or ignition. [12][13]* Container: Keep in the original, tightly sealed container. [12][13]* Segregation: Crucially, store 2-Nitromesitylene away from incompatible materials. [12]It should be stored in a cabinet for organic compounds, separate from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases. [12][20][21]
Emergency Procedures: Spills and Exposure
BE PREPARED: Know the location of the nearest safety shower, eyewash station, and fire extinguisher before starting work.
Spill Response
-
Small Spill (manageable by lab personnel):
-
Large Spill (requires emergency response):
Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. [12]Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. [12]Seek medical attention if irritation occurs. [12]* Inhalation: Move the affected person to fresh air. [12]If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]
Waste Disposal
All waste containing 2-Nitromesitylene is considered hazardous waste and must be disposed of according to institutional and governmental regulations. [12][25]1. Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container. [26][27]Do not mix with incompatible waste streams. [27]2. Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name "2-Nitromesitylene." [26]3. Disposal: Arrange for pickup by your institution's certified environmental health and safety (EHS) department. [28]Disposal down the drain is prohibited. [26]
Conclusion
The safe use of 2-Nitromesitylene in a research setting is entirely achievable through a combination of understanding its inherent hazards, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established protocols. A proactive safety culture, where every researcher understands the rationale behind each safety measure, is the ultimate guarantor of a safe laboratory environment.
References
- Sigma-Aldrich.
- Acros Organics. Material Safety Data Sheet for 1-(Mesitylene-2-Sulfonyl)-3-Nitro-1,2,4-Triazole.
- Ju, Y., & Parales, R. E. (2010). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 29(10), 2297-2305.
- Fisher Scientific. (2014).
- Biosynth. (n.d.). 2-Nitromesitylene.
- Tiwari, J., Tarale, P., Sivanesan, S. D., & Bafana, A. (2019). Major mechanisms of toxicity of nitroaromatic compounds.
- Chemos GmbH & Co.KG. (n.d.).
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
- Flinn Scientific. (2014).
- National Center for Biotechnology Information. (n.d.). 2-Nitromesitylene.
- ChemicalBook. (2023). 2-NITROMESITYLENE.
- Carl ROTH. (n.d.).
- Organic Syntheses. (n.d.). Nitromesitylene.
- ChemicalBook. (n.d.). 2-NITROMESITYLENE | 603-71-4.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Pharmaffili
- City Chemical LLC. (n.d.). 2-Nitromesitylene.
- National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trimethyl-2-nitro-. In NIST Chemistry WebBook.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
- U.S. Army Corps of Engineers. (2002).
- Nipissing University. (2019).
- ACTenviro. (2023). Best Practices for Emergency Spill Response.
- Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 1(1), 2-18.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures.
- Princeton University Environmental Health & Safety. (n.d.).
- GOV.UK. (2023).
- Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
- Gustin, J. L. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 810, 144-162.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- Benchchem. (n.d.). 2,4,6-Trinitromesitylene.
- Tiwari, J., Tarale, P., Sivanesan, S. D., & Bafana, A. (2019). Structure of common nitroaromatic compounds.
- Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium.
- Anonymous. (n.d.). Method for producing nitromesitylene.
- Zhernenkov, M., & Zvereva, E. (2021). Thermal Decomposition of Aliphatic Nitro-compounds.
- University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk.
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- 2. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. One moment, please... [citychemical.com]
- 9. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]
- 10. 2-NITROMESITYLENE | 603-71-4 [amp.chemicalbook.com]
- 11. biosynth.com [biosynth.com]
- 12. fishersci.com [fishersci.com]
- 13. Mesitylene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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- 16. academic.oup.com [academic.oup.com]
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- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 22. ehs.fiu.edu [ehs.fiu.edu]
- 23. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
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- 27. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 28. nipissingu.ca [nipissingu.ca]
Troubleshooting & Optimization
Technical Support Center: Mesitylene Nitration Optimization Guide
Case ID: MN-OPT-2024 Subject: Optimizing Yield and Selectivity in the Nitration of 1,3,5-Trimethylbenzene (Mesitylene) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Core Directive
User Goal: Maximize the yield of 2-nitromesitylene (mono-nitration) while suppressing the formation of 2,4-dinitromesitylene and preventing thermal runaway.
The Challenge: Mesitylene is highly activated toward electrophilic aromatic substitution due to the inductive effect of three methyl groups.[1] This makes the reaction extremely fast and prone to over-nitration (dinitration) and significant exotherms. Standard "textbook" mixed-acid protocols often result in yields of only 60-75% due to these side reactions and oxidative degradation.
The Solution: To achieve yields >90%, you must transition from "dump-and-stir" methods to kinetic control .[1] This involves precise temperature regulation (<10°C for batch), stoichiometric limiting of nitric acid, and the use of acetic anhydride as a solvent/dehydrating agent to moderate the nitronium ion concentration.[1]
Reaction Mechanism & Critical Control Points
To troubleshoot effectively, you must understand the competing pathways.[1] The following diagram illustrates the kinetic vs. thermodynamic landscape of this reaction.
Figure 1: Reaction pathway showing the critical branch point between the desired mono-nitration and the parasitic dinitration/oxidation pathways.
Optimized Experimental Protocol (Batch)
For researchers without access to continuous flow reactors, this modified procedure maximizes yield by using acetic anhydride to form the reactive acetyl nitrate species in situ, which is more selective than mixed sulfuric/nitric acid.[1]
Reagents & Stoichiometry
| Component | Equivalence | Role |
| Mesitylene | 1.0 eq | Substrate |
| Nitric Acid (fuming, >90%) | 1.1 eq | Nitrating Agent |
| Acetic Anhydride | 3.0 eq | Solvent & Dehydrating Agent |
| Acetic Acid (Glacial) | 2.0 eq | Co-solvent (Heat sink) |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the slurry formed later), a low-temperature thermometer, and a pressure-equalizing addition funnel.
-
Substrate Preparation: Dissolve Mesitylene (1.0 eq) in Acetic Anhydride (1.5 eq). Cool this mixture to 0°C using an ice/salt bath.
-
Nitrating Mix: In a separate vessel, carefully mix Fuming Nitric Acid (1.1 eq), Glacial Acetic Acid (2.0 eq), and the remaining Acetic Anhydride (1.5 eq). Pre-cool this mixture to 0°C.
-
Controlled Addition: Add the nitrating mixture to the mesitylene solution dropwise.
-
Critical Checkpoint: The internal temperature must NEVER exceed 10°C . If it hits 10°C, stop addition immediately and allow to cool.
-
-
Reaction: Once addition is complete, allow the mixture to stir at 10-15°C for 2 hours. Do not heat to room temperature yet.
-
Quench: Pour the reaction mixture slowly into 5x volume of ice water with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Workup: Filter the solid. Wash with cold water until the filtrate is neutral pH.
-
Purification: Recrystallize from methanol or ethanol if the melting point is below 40°C.
Troubleshooting & FAQs
Issue 1: "My yield is low (<60%) and the product is dark orange."
Diagnosis: Oxidative degradation. Root Cause: You likely used standard concentrated HNO3/H2SO4 without a solvent, or the temperature spiked.[1] Mesitylene is electron-rich; strong mixed acid acts as an oxidant rather than a nitrating agent at high temperatures. Fix: Switch to the Acetic Anhydride protocol described above. The acetyl nitrate intermediate is a "softer" electrophile. Ensure the temperature stays below 10°C during addition.
Issue 2: "I am detecting significant dinitromesitylene (2,4-dinitro-1,3,5-trimethylbenzene)."
Diagnosis: Loss of kinetic control (Over-nitration). Root Cause:
-
Stoichiometry: You used >1.5 eq of Nitric Acid.
-
Temperature: The reaction exceeded 20°C. The activation energy for the second nitration is accessible at room temperature for this activated substrate.
-
Mixing: Poor stirring created local "hot spots" with high acid concentration. Fix: Reduce HNO3 to 1.05-1.1 equivalents. Use a mechanical stirrer. Keep the reaction at 0-5°C.
Issue 3: "The product is an oil, but literature says it should be a solid."
Diagnosis: Melting point depression due to impurities.[1] Root Cause: Pure 2-nitromesitylene melts at ~44°C [1].[2] If it is an oil at room temperature, it contains unreacted mesitylene (liquid) or solvent residues.[1] Fix: Perform a steam distillation.
-
Protocol: Suspend the crude oil in 10% NaOH (to fix any phenolic impurities) and steam distill. Unreacted mesitylene will distill over first, followed by the nitromesitylene.[1] The residue will contain the dinitro impurities (which are not steam volatile).
Issue 4: "Can I use Continuous Flow to improve this?"
Answer: Yes, absolutely. Flow chemistry is the industrial standard for this reaction because it handles the exotherm perfectly.[1]
-
Flow Protocol: Pump Mesitylene (in acetic acid) and Nitric Acid/Sulfuric Acid (mixed acid) into a microreactor at 45°C with a residence time of ~60 seconds [2].
-
Result: Yields typically exceed 95% with >98% purity because the short residence time prevents the second nitration event.[1]
Logic Flow for Troubleshooting
Use this decision tree to diagnose your specific experimental failure.
Figure 2: Diagnostic flowchart for evaluating crude reaction outcomes.
Comparative Data: Batch vs. Flow
| Metric | Standard Batch (Mixed Acid) | Optimized Batch (Ac2O) | Continuous Flow [2] |
| Yield | 60-70% | 75-80% | 95% |
| Selectivity (Mono:Di) | 85:15 | 95:5 | 99:1 |
| Safety Profile | Low (Runaway risk) | Medium | High |
| Reaction Time | 2-4 Hours | 2 Hours | 60 Seconds |
References
-
Powell, G.; Johnson, F. R.[1] "Nitromesitylene."[2][3][4][5] Organic Syntheses, Coll.[1][2] Vol. 2, p.449 (1943); Vol. 14, p.52 (1934).[1]
-
Chen, Y., et al. "Research Progress on Continuous-Flow Nitrification Technology and Equipment."[1] Thieme Connect, (2025).[1]
-
Schramm, S., et al. "Formation of nitromesitylene and MS spectra."[1] ResearchGate, (2019).[1]
Sources
- 1. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 5. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in 2-Nitromesitylene Synthesis
Welcome to the technical support center for the synthesis of 2-nitromesitylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical aspect of temperature control during this sensitive reaction. The nitration of mesitylene is a highly exothermic process where precise temperature management is paramount for achieving high yield and purity while ensuring operational safety. This document will address common issues and provide robust troubleshooting strategies in a practical question-and-answer format.
The Criticality of Temperature in Mesitylene Nitration
The electrophilic nitration of mesitylene to produce 2-nitromesitylene is a rapid and highly exothermic reaction.[1][2] The core of the challenge lies in dissipating the heat generated to prevent a runaway reaction and the formation of undesirable byproducts. The high electron density of the mesitylene ring makes it highly reactive, and without stringent temperature control, over-nitration to 2,4-dinitromesitylene and 2,4,6-trinitromesitylene can readily occur.[1][3]
Below is a logical workflow illustrating the impact of temperature on the reaction outcome.
Caption: Impact of Temperature on Mesitylene Nitration Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 2-nitromesitylene?
A1: The optimal temperature is highly dependent on the specific nitrating agent and solvent system used. However, for the common mixed acid (sulfuric and nitric acid) method, a temperature range of 0-10°C is frequently cited.[3] For continuous nitration processes, an even stricter range of 0-5°C is recommended to maximize yield and minimize byproduct formation.[3] When using a mixture of nitric acid, acetic acid, and acetic anhydride, the addition of the nitrating agent should be conducted while maintaining the temperature between 15-20°C .[4] It is crucial to consult the specific protocol you are following.
| Nitrating System | Recommended Temperature Range | Source |
| Mixed Acid (H₂SO₄/HNO₃) - Batch | 0-10°C | [3] |
| Mixed Acid (H₂SO₄/HNO₃) - Continuous | 0-5°C | [3] |
| HNO₃ in Acetic Acid/Acetic Anhydride | 15-20°C (during addition) | [4] |
| Fuming HNO₃ with Solid Catalyst | Room Temperature (20-25°C) | [5] |
Q2: Why is maintaining a low temperature so critical?
A2: There are two primary reasons:
-
Selectivity: The first nitration of mesitylene is significantly faster than the subsequent nitrations. However, at elevated temperatures, the activation energy barrier for the formation of dinitro- and trinitro-mesitylene is more easily overcome.[1][3] This leads to a mixture of products that can be difficult to separate.
-
Safety: The nitration of aromatic compounds is a highly exothermic process.[1][2] If the heat generated is not effectively removed, the reaction temperature can increase uncontrollably, leading to a runaway reaction. This can result in vigorous decomposition of the reaction mixture and, in some cases, an explosion.[3][4]
Q3: What are the primary byproducts if the temperature is too high?
A3: The main byproducts resulting from poor temperature control are 2,4-dinitromesitylene and, to a lesser extent, 2,4,6-trinitromesitylene .[1][3] At higher temperatures, the formation of dinitro compounds can be significant, potentially reaching levels of 2.5% to 3.5%.[3] Additionally, oxidative side reactions can occur, leading to the formation of tarry byproducts.[1][6]
Troubleshooting Guide
Problem 1: The reaction temperature is rising too quickly during the addition of the nitrating agent.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Addition rate is too fast. | 1. Immediately stop the addition of the nitrating agent. 2. Ensure the cooling bath is functioning optimally (e.g., add more ice/salt). 3. Once the temperature is back within the desired range, resume addition at a much slower, dropwise rate. | The rate of heat generation is directly proportional to the rate of reaction. A slower addition rate allows the cooling system sufficient time to dissipate the generated heat, preventing accumulation and a rapid temperature increase.[4] |
| Inadequate cooling. | 1. Use a more efficient cooling bath, such as an ice-salt mixture (-10 to -20°C) or a cryocooler, instead of just an ice-water bath. 2. Ensure the reaction flask has maximum surface area contact with the cooling medium. 3. For larger scale reactions, consider using a jacketed reactor with a circulating coolant.[7] | A larger temperature differential between the reaction mixture and the cooling bath increases the rate of heat transfer away from the reaction. Efficient heat exchange is critical for managing highly exothermic processes.[8] |
| Poor stirring. | 1. Increase the stirring speed to create a vortex. 2. Ensure the thermometer/temperature probe is positioned to accurately reflect the bulk internal temperature, not just the temperature at the flask wall. | Vigorous stirring ensures homogenous distribution of reactants and temperature throughout the mixture. It prevents the formation of localized "hot spots" where the reaction can accelerate uncontrollably. |
Problem 2: The final product is contaminated with significant amounts of dinitromesitylene.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Temperature exceeded the optimal range during the reaction. | 1. Review the temperature log of the reaction. Any excursion above the recommended temperature, even for a short period, can lead to over-nitration. 2. Implement more robust temperature control measures as described in "Problem 1". | The activation energy for dinitration is higher than for mononitration. Elevated temperatures provide the necessary energy to overcome this barrier, leading to the formation of the dinitro byproduct.[3] |
| Incorrect stoichiometry (excess nitrating agent). | 1. Carefully recalculate the molar ratios of your reactants. For mononitration, it is important to use a controlled amount of the nitrating agent. 2. Consider using a protocol where the molar ratio of nitric acid to mesitylene is close to 1:1.[7] | While an excess of the nitrating agent is often used to drive reactions to completion, in the case of highly activated rings like mesitylene, a large excess will favor polynitration.[9] |
| Reaction time was too long. | 1. Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) to determine the point of completion. 2. Quench the reaction promptly once the starting material has been consumed. | Allowing the reaction to proceed for an extended period after the completion of mononitration increases the likelihood of subsequent nitration to the dinitro compound. |
Experimental Protocol: Temperature-Controlled Synthesis of 2-Nitromesitylene
This protocol is adapted from Organic Syntheses and emphasizes the critical temperature control steps.[4]
Materials:
-
Mesitylene
-
Acetic Anhydride
-
Fuming Nitric Acid (sp. gr. 1.51)
-
Glacial Acetic Acid
-
Ice, Salt
Equipment:
-
Three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer or temperature probe
-
Large cooling bath
Procedure:
-
Initial Setup and Cooling:
-
In a 500-cc three-necked flask, combine 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride.
-
Place the flask in a large bath of ice and salt, ensuring the bath level is above the liquid level in the flask.
-
Begin vigorous stirring and cool the reaction mixture to below 10°C.
-
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully prepare the nitrating solution by adding 31.5 g (0.5 mole) of fuming nitric acid to a mixture of 20 g of glacial acetic acid and 20 g of acetic anhydride.
-
CRITICAL STEP: This mixing process is also exothermic. Prepare this mixture in a cooling bath (ice and water) and ensure the temperature is kept below 20°C. Add the nitric acid slowly to the acetic acid/anhydride mixture.[4] An explosive reaction can occur if the nitric acid is added too rapidly.[4]
-
-
Controlled Addition:
-
Transfer the cooled nitrating mixture to a dropping funnel.
-
Add the nitrating solution to the stirred mesitylene mixture dropwise over a period of approximately 40 minutes.
-
CRITICAL STEP: Throughout the addition, meticulously maintain the internal reaction temperature between 15°C and 20°C . Adjust the addition rate and the cooling bath as necessary to stay within this range.
-
-
Reaction and Work-up:
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours.
-
Warm the flask to 50°C on a water bath for ten minutes. A higher temperature is not advisable.[4]
-
Cool the reaction mixture and pour it slowly into 800 cc of ice water with good stirring to precipitate the product.
-
The crude 2-nitromesitylene can then be isolated and purified by standard methods such as filtration and recrystallization from methanol.[10]
-
Caption: Workflow for Temperature-Controlled 2-Nitromesitylene Synthesis.
By adhering to these guidelines and understanding the principles behind them, researchers can effectively control the temperature in 2-nitromesitylene synthesis, leading to higher yields, improved purity, and safer laboratory operations.
References
- CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
-
nitromesitylene - Organic Syntheses Procedure. Organic Syntheses. [Link]
- US2140345A - Controlling temperature of nitration reactions.
- WO2009129099A1 - Process for the manufacture of nitropropanes.
-
nitration of benzene and methylbenzene. Chemguide. [Link]
- RU1825357C - Method for producing nitromesitylene.
-
Nitration of Nitrobenzene Guide | PDF | Sulfuric Acid. Scribd. [Link]
- EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene.
-
United States Patent Office. (Patent document). [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (Research paper). [Link]
-
Continuous flow nitration in miniaturized devices. Beilstein Journals. [Link]
-
bromomesitylene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Effect of reaction conditions on the nitration of mesitylene. ResearchGate. [Link]
Sources
- 1. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity [benchchem.com]
- 2. Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 3. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
Nitration Process Control Center: Dinitromesitylene Management
Status: Operational | Ticket ID: NO2-MES-001 | Priority: High
Welcome to the Nitration Process Control Center. You are likely here because your mesitylene nitration yielded an unexpected mixture, or you are attempting to isolate specific nitro-derivatives. Dinitromesitylene (DNM) is a notorious "tipping point" molecule—it forms easily due to the high activation of the mesitylene ring but is difficult to separate from mononitromesitylene (MNM) without precise thermal control.
This guide provides the causality, protocols, and safety measures required to manage DNM formation.
Part 1: The Mechanic (Root Cause Analysis)[1]
User Question: "I calculated a 1:1 stoichiometry for mononitration. Why is dinitromesitylene forming anyway?"
Technical Insight: Stoichiometry is necessary but insufficient for selectivity in mesitylene nitration. The root cause is the electronic activation of the substrate.
-
Substrate Activation: Mesitylene contains three methyl groups (
) at positions 1, 3, and 5. These are strong electron-donating groups (EDGs) that activate the ring toward electrophilic aromatic substitution. -
The "Runaway" Effect: While the first nitro group (
) introduced is electron-withdrawing (deactivating), the remaining two methyl groups keep the ring sufficiently nucleophilic to react with any excess nitronium ions ( ) in the solution, especially if localized "hot spots" occur due to poor mixing or exotherms. -
Kinetic Control: The activation energy difference between the first and second nitration is smaller for mesitylene than for benzene or toluene. If the temperature exceeds 10°C during addition, the rate of the second nitration becomes competitive with the first.
Visualization: The Nitration Cascade
The following diagram illustrates the stepwise progression and the critical control points (Temperature/Reagent) required to stop the cascade.
Figure 1: Stepwise nitration pathway of mesitylene showing critical divergence points based on reaction conditions.
Part 2: Troubleshooting & Protocols
Scenario A: "I need to stop at Mononitromesitylene (MNM) and avoid DNM."
Diagnosis: You are likely using "Mixed Acid" (Sulfuric/Nitric) which is too aggressive for selective mono-nitration of such an activated ring.
Protocol: The Acetic Anhydride Method This method generates the mild nitrating agent acetyl nitrate in situ, preventing the high concentration of free nitronium ions that leads to DNM.
-
Preparation: In a 3-neck flask, dissolve mesitylene (1.0 eq) in acetic anhydride (excess, acts as solvent/reagent).
-
Cooling (Critical): Cool the solution to 0–5°C using an ice-salt bath.
-
Addition: Add fuming nitric acid (1.05 eq) dropwise.
-
Monitor: Use an internal thermometer. If T > 10°C, stop addition immediately.
-
-
Quenching: Pour the mixture into crushed ice/water. The product (MNM) will precipitate as a solid or heavy oil.
-
Validation: Check Melting Point. Pure MNM melts at 44°C . If the MP is higher or the range is broad, DNM (MP ~86°C) is present.
Scenario B: "I have a mixture. How do I remove the Dinitromesitylene?"
Diagnosis: You have a crude product containing both MNM and DNM. Distillation is risky due to thermal instability. Crystallization is the preferred separation method.
Protocol: Selective Crystallization DNM is significantly less soluble in cold ethanol than MNM.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol (95%).
-
Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C).
-
Filtration:
-
Precipitate: The crystals forming first are likely Dinitromesitylene (or Trinitro if conditions were harsh). Filter these out.
-
Filtrate: The mother liquor contains the Mononitromesitylene .
-
-
Recovery: Concentrate the filtrate to recover the purified MNM.
-
Data Verification:
| Compound | Melting Point (°C) | Solubility (Cold EtOH) | Appearance |
| Mononitromesitylene | 44°C | Soluble | Yellow Prisms |
| Dinitromesitylene | 86–88°C | Sparingly Soluble | Fine Needles |
| Trinitromesitylene | 235°C | Insoluble | White Needles |
Part 3: Safety & Handling (Energetics)[2][3][4]
User Question: "Is Dinitromesitylene dangerous?"
Risk Assessment: Yes. While less sensitive than Trinitromesitylene (TNM), Dinitromesitylene is a polynitro-aromatic compound.
-
Energetic Potential: Polynitro compounds carry their own oxygen source. They can decompose violently if heated under confinement.
-
Decomposition: Thermal decomposition releases toxic Nitrogen Oxides (NOx).[1]
-
Regulatory: It is often classified as a "Forbidden for Transport" solid in specific purities without a phlegmatizer (stabilizer).
Handling Protocol:
-
Never distill residues containing DNM to dryness.
-
Avoid metal spatulas (spark risk) when handling dry crystals.
-
PPE: Nitrile gloves are mandatory; nitro compounds are rapidly absorbed through the skin, causing methemoglobinemia (blue skin/oxygen deprivation).
Part 4: Analytical Validation Workflow
Use this decision tree to validate your product composition before moving to the next synthesis step.
Figure 2: Analytical decision tree for assessing nitration product purity.
References
-
Synthesis of Nitromesitylene (Mononitr
-
Dinitromesitylene Properties & Safety
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11849, 2,4-Dinitromesitylene.
-
Source:
-
Mechanism of Mesitylene Nitr
-
Olah, G. A., et al. (1978).[3] Nitration of Aromatics. Journal of Organic Chemistry.
-
Source: (Contextual citation for mechanism)
-
-
Separation D
-
ChemicalBook (2025).[2] 2-Nitromesitylene Properties and Purification.
-
Source:
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
- 3. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity [benchchem.com]
- 7. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Nitromesitylene
The following technical guide serves as a specialized support resource for researchers encountering selectivity issues in the nitration of mesitylene (1,3,5-trimethylbenzene).
Topic: Troubleshooting Side Reactions & Selectivity Control Ticket ID: NIT-MES-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation
Executive Summary: The Selectivity Paradox
Synthesizing 2-Nitromesitylene appears deceptively simple due to the high symmetry of the starting material.[1] Since all three aromatic protons are equivalent, regioselectivity is mathematically guaranteed (
However, the challenge is not where the reaction happens, but how many times and on which functional group.
The three methyl groups that activate the ring for the desired electrophilic attack also make the molecule hyper-susceptible to:
-
Polynitration: The ring remains activated even after the first nitro group is added, unlike benzene where the first nitro group strongly deactivates the ring.
-
Benzylic Oxidation: The methyl protons are vulnerable to oxidation by fuming nitric acid, leading to carboxylic acid impurities and "tar."
This guide addresses these specific failure modes.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a persistent impurity at M+45 in my mass spec, and the melting point is high."
Diagnosis: You are suffering from Over-Nitration (Dinitration) .
Technical Explanation:
In standard benzene nitration, the introduction of a nitro group (
Corrective Action:
-
Stoichiometry Control: Do not use a large excess of nitric acid. Standard protocols recommend a molar ratio of 1.0 : 1.5 (Mesitylene : HNO
) strictly controlled. -
Temperature Discipline: The activation energy for the second nitration is higher. Maintain reaction temperature below 20°C . If you see dinitration, lower the addition temperature to 0–10°C .
-
Quench Timing: Do not let the reaction "stir overnight" to ensure completion. Once the addition is done, a short hold (1-2 hours) is sufficient.[2]
Issue 2: "My reaction mixture turned dark/black, and the yield is poor. The product is acidic."
Diagnosis: You have triggered Benzylic Oxidation . Technical Explanation: Nitric acid is a potent oxidant. Under elevated temperatures or high concentrations, it attacks the benzylic C-H bonds of the methyl groups rather than the aromatic ring. This leads to the formation of aldehydes (3,5-dimethylbenzaldehyde) and carboxylic acids (3,5-dimethylbenzoic acid), which often polymerize or degrade into dark "tars."
Corrective Action:
-
Reagent Quality: Ensure your Acetic Anhydride is free of hydrolyzed acetic acid if using it as a solvent/dehydrating agent.
-
Avoid "Runaway" Exotherms: Oxidation is often autocatalytic and exothermic. Use a dropping funnel for the nitrating mixture and monitor internal temperature, not just the bath temperature.
-
Nitrous Acid Scavenging: Lower oxides of nitrogen (
) catalyze oxidation. Ensure your nitric acid is not "red fuming" with excessive dissolved unless the protocol specifically accounts for it.
Issue 3: "I cannot separate the mono-nitro product from the di-nitro impurity by column chromatography."
Diagnosis: Purification Strategy Failure. Technical Explanation: 2-Nitromesitylene and 2,4-dinitromesitylene have similar polarities, making silica gel chromatography inefficient and costly for bulk separation.
Corrective Action:
-
Switch to Recrystallization: The most robust purification method relies on solubility differences. 2-Nitromesitylene crystallizes well from methanol or ethanol .
-
Protocol: Dissolve the crude solid in minimum hot methanol. Cool slowly to room temperature, then to 0°C. The dinitrated impurity is less soluble and may precipitate first or co-crystallize if the ratio is too high, but standard recrystallization usually yields pure mono-nitro product as long as the dinitration level is
.
Part 2: Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired pathway and the side reactions.
Figure 1: Reaction network showing the competition between electrophilic substitution (green path) and deleterious side reactions (red/yellow paths).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-Nitromesitylene (Mono-selective) Scale: 0.33 mol (approx. 40 g Mesitylene)
Reagents
-
Mesitylene (1,3,5-Trimethylbenzene): 40.0 g
-
Acetic Anhydride: 60.0 g (Solvent/Dehydrating agent)[2]
-
Nitrating Mix: Fuming Nitric Acid (31.5 g) + Glacial Acetic Acid (20 g) + Acetic Anhydride (20 g)[2]
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for viscous slurries), a thermometer (internal probe), and a pressure-equalizing dropping funnel.
-
Initial Charge: Add Mesitylene (40 g) and Acetic Anhydride (60 g) to the flask.
-
Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to < 10°C .
-
Addition (The Critical Step):
-
Prepare the nitrating mix separately (carefully!).
-
Add the nitrating mix dropwise over 40–60 minutes .
-
CRITICAL LIMIT: Do not allow the internal temperature to exceed 20°C . If it spikes, stop addition immediately.
-
-
Reaction Hold: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for exactly 2 hours .
-
Note: Do not heat to reflux. Some protocols suggest a brief warm to 50°C to ensure completion, but this risks oxidation. Room temperature is safer for high purity.
-
-
Quench: Pour the reaction mixture slowly into 800 mL of ice water with vigorous stirring. The product will precipitate as a yellow oil or solid.
-
Workup:
-
Purification: Recrystallize the resulting solid from Methanol.
-
Target Melting Point: 44–45°C.
-
Part 4: Data & Specifications
| Parameter | Specification | Reason for Control |
| HNO3 Equivalents | 1.05 – 1.5 eq | Excess >1.5 leads to dinitration. |
| Temperature | < 10°C (Addition), < 25°C (Hold) | High T promotes benzylic oxidation and dinitration. |
| Reaction Time | 2–3 Hours | Extended time increases oxidative degradation. |
| Appearance | Pale Yellow Needles | Dark orange/brown indicates oxidation tars. |
| Melting Point | 44–45°C | Lower MP (<40°C) indicates dinitromesitylene impurity. |
References
-
Organic Syntheses Procedure: Powell, G.; Johnson, F. R.[3] "Nitromesitylene".[1][2][3][4][5] Organic Syntheses, Coll.[2] Vol. 2, p.449 (1943). Source: (Standard reference for the acetic anhydride mediated nitration protocol).
-
Kinetics of Nitration: Schofield, K. "Aromatic Nitration".[6] Cambridge University Press, (1980). (Authoritative text on the mechanism of electrophilic aromatic substitution and the activating effects of methyl groups).
-
Selectivity Studies: Török, B. et al. "Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics". Ultrasonics Sonochemistry, Vol 9, Issue 3 (2002). Source: (Discusses the impact of stoichiometry and sonication on mesitylene nitration selectivity).
- Ridd, J. H. "The Mechanism of Nitration of Reactive Aromatics". Chemical Society Reviews, (1991).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 4. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]
- 5. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification Strategies for the Removal of Unreacted Mesitylene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted mesitylene from your product mixture. As a high-boiling, nonpolar solvent, mesitylene can present purification challenges. This guide is designed to provide you with both the practical steps and the underlying scientific principles to effectively isolate your desired compound.
I. Understanding the Challenge: Physicochemical Properties of Mesitylene
Before delving into purification strategies, a firm grasp of mesitylene's properties is crucial for selecting the appropriate removal method.
| Property | Value | Significance for Purification |
| Boiling Point | 164.7 °C (328.5 °F; 437.8 K)[1] | Its high boiling point makes simple evaporation under atmospheric pressure difficult and often requires vacuum distillation, especially for thermally sensitive products. |
| Vapor Pressure | 2 mmHg at 20 °C[1] | The low vapor pressure at room temperature means it will not evaporate easily on a rotary evaporator without significant heating and/or high vacuum. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | This property is key for liquid-liquid extraction techniques, where it will partition into the organic phase. |
| Density | 0.8637 g/cm³ at 20 °C[1] | Being less dense than water, it will form the upper layer in an aqueous extraction. |
| Polarity | Nonpolar | This dictates its behavior in chromatographic separations and its miscibility with other solvents. |
II. Method Selection: A Logic-Based Approach
Choosing the right purification method depends on the properties of your desired product, the scale of your reaction, and the available equipment. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a mesitylene removal method.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the removal of unreacted mesitylene in a question-and-answer format.
A. Distillation Techniques
Q1: My product has a high boiling point and is thermally stable. How can I remove mesitylene via distillation?
A1: Fractional distillation is the recommended method in this scenario.
-
Expertise & Experience: Fractional distillation is effective for separating liquids with different boiling points.[3][4] Given mesitylene's boiling point of 164.7 °C, if your product boils at a significantly higher temperature (a difference of at least 25-30 °C is ideal), a well-packed fractional distillation column can achieve good separation.[2] The increased surface area provided by the column packing (e.g., Raschig rings, Vigreux indentations) allows for multiple theoretical plates of vaporization and condensation, leading to a more efficient separation of the lower-boiling mesitylene.[5][6]
-
Trustworthiness (Self-Validating Protocol):
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the reaction mixture and boiling chips, a fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Heating: Gradually heat the mixture. The vapor will begin to rise through the fractionating column.
-
Monitoring: Monitor the temperature at the head of the column. The temperature should plateau at the boiling point of mesitylene (or slightly below, depending on atmospheric pressure).
-
Collection: Collect the distillate (mesitylene) in the receiving flask. The temperature will remain relatively constant as the mesitylene distills over.
-
Endpoint: A sharp drop in temperature after the mesitylene has been removed, or a significant rise in temperature towards the boiling point of your product, indicates the completion of the separation.
-
Validation: The purity of the collected mesitylene and the remaining product can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Q2: My product is thermally sensitive. Can I still use distillation?
A2: Yes, vacuum distillation is the ideal technique for this situation.
-
Expertise & Experience: By reducing the pressure inside the distillation apparatus, the boiling points of liquids are lowered.[7][8] This allows for the distillation of mesitylene at a much lower temperature, thus preventing the thermal degradation of your product. A nomograph can be used to estimate the boiling point of mesitylene at a given pressure.
-
Trustworthiness (Self-Validating Protocol):
-
Apparatus Setup: Use a standard vacuum distillation setup, which includes a capillary inlet or an ebulliator to ensure smooth boiling under reduced pressure. All glassware must be rated for vacuum work.
-
Vacuum Application: Gradually apply the vacuum from a vacuum pump.
-
Heating: Gently heat the mixture once the desired pressure is reached.
-
Collection: Collect the mesitylene distillate. The distillation will proceed at a temperature significantly lower than 164.7 °C.
-
Validation: As with fractional distillation, analyze the fractions and the remaining product to confirm the purity.
-
B. Chromatographic Separation
Q3: My product is significantly more polar than mesitylene. How can I use chromatography for separation?
A3: Flash column chromatography is a highly effective and common method for this type of separation.
-
Expertise & Experience: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).[9] Since mesitylene is nonpolar, it will have a weak affinity for the polar silica gel and will elute quickly with a nonpolar mobile phase. A more polar product will have a stronger affinity for the silica gel and will require a more polar mobile phase to elute.
-
Trustworthiness (Self-Validating Protocol):
-
Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for eluting the nonpolar mesitylene is a nonpolar solvent like hexanes or heptane. Your polar product should remain at the baseline (Rf ≈ 0).[10][11][12]
-
Column Packing: Pack a column with silica gel in your chosen nonpolar solvent.
-
Loading: Load your reaction mixture onto the column.
-
Elution of Mesitylene: Elute the column with the nonpolar solvent. The mesitylene will travel down the column and be collected in the initial fractions. Monitor the fractions by TLC to determine when all the mesitylene has been eluted.
-
Elution of Product: Once the mesitylene is removed, switch to a more polar solvent system (e.g., a mixture of hexanes and ethyl acetate) to elute your desired polar product.
-
Validation: Combine the fractions containing your pure product (as determined by TLC) and remove the solvent under reduced pressure. Confirm the purity using analytical techniques.
-
Caption: Workflow for chromatographic removal of mesitylene.
C. Liquid-Liquid Extraction
Q4: Can I use liquid-liquid extraction to remove mesitylene?
A4: Yes, if your product has significantly different solubility properties than mesitylene.
-
Expertise & Experience: Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids.[13] Since mesitylene is nonpolar and water-insoluble, this technique is most effective if your product is polar and has some water solubility.
-
Trustworthiness (Self-Validating Protocol):
-
Solvent Selection: Choose a solvent system where your product is soluble in one phase and mesitylene is soluble in the other. For a polar product, a common system is an organic solvent (like ethyl acetate) and water.
-
Procedure:
-
Dissolve the reaction mixture in an organic solvent in which both the product and mesitylene are soluble (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add water.
-
Shake the funnel vigorously to allow for partitioning of the compounds between the two layers.
-
Allow the layers to separate. The less dense organic layer containing mesitylene will be on top.
-
Drain the aqueous layer containing your polar product.
-
Repeat the extraction of the organic layer with fresh water to maximize the recovery of your product.
-
-
Isolation: Combine the aqueous extracts and remove the water under reduced pressure or by other appropriate means to isolate your product.
-
Validation: Analyze the isolated product for purity.
-
D. Recrystallization
Q5: My product is a solid. Can I use recrystallization to remove mesitylene?
A5: Recrystallization can be an excellent purification method if a suitable solvent is found.
-
Expertise & Experience: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[14][15] Impurities, in this case, mesitylene, should remain in the cold solvent (the mother liquor). The key is to find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while mesitylene remains soluble at low temperatures.
-
Trustworthiness (Self-Validating Protocol):
-
Solvent Screening: Test various solvents to find one that meets the criteria described above. A good starting point for a nonpolar product might be a polar solvent, and for a polar product, a less polar solvent in which mesitylene is still soluble. Solvent pairs can also be effective.[7][16]
-
Procedure:
-
Dissolve the crude product (containing mesitylene) in a minimal amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further, cool the solution in an ice bath to maximize the yield.
-
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing mesitylene.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
-
Validation: Check the purity of the recrystallized product by melting point analysis and/or spectroscopic methods.
-
IV. Safety Considerations for Handling Mesitylene
Mesitylene is a flammable liquid and can cause skin, eye, and respiratory irritation.[14][15] Always handle mesitylene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from ignition sources. Dispose of mesitylene-containing waste according to your institution's hazardous waste guidelines.[14]
V. References
-
Carl ROTH. (n.d.). Safety Data Sheet: Mesitylene. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Mesitylene. Retrieved from [Link]
-
Loba Chemie. (2015). MESITYLENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Multichem. (n.d.). MESITYLENE. Retrieved from [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]
-
Quora. (2020). How do chemists purify compounds? Retrieved from [Link]
-
Quora. (n.d.). How do organic chemists remove solvents with high boiling points from solution? Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Removing Solvent under Vacuum. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Reddit. (2016). Anyone have experience removing high bp solvents? Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Solvent Removal. Retrieved from [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
-
(PDF) Crystallization Solvents. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
(PDF) recrystallization-2.doc. (n.d.). Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]
-
University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Retrieved from [Link]
-
Google Patents. (n.d.). Solvent composition for separating mesitylene by extractive distillation and extractive distillation method. Retrieved from
-
Reddit. (2019). Mesitylene as reaction solvent. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2. Apparatus and Technique [chem.ualberta.ca]
- 3. reddit.com [reddit.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 11. carlroth.com [carlroth.com]
- 12. chemos.de [chemos.de]
- 13. quora.com [quora.com]
- 14. multichemindia.com [multichemindia.com]
- 15. echemi.com [echemi.com]
- 16. lobachemie.com [lobachemie.com]
troubleshooting common issues in 2-Nitromesitylene synthesis
Welcome to the technical support center for the synthesis of 2-nitromesitylene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find practical, field-proven advice to troubleshoot common issues encountered during the synthesis, ensuring a safe, efficient, and successful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-nitromesitylene?
A1: The most prevalent and well-established method is the direct nitration of mesitylene (1,3,5-trimethylbenzene) using a nitrating agent. This is typically achieved with fuming nitric acid, often in the presence of a dehydrating agent like sulfuric acid (mixed acid) or acetic anhydride.[1][2][3] The choice of nitrating system depends on the desired scale and selectivity.
Q2: Why is temperature control so critical during the nitration of mesitylene?
A2: The nitration of mesitylene is a highly exothermic reaction.[3][4] Failure to maintain a low reaction temperature can lead to several undesirable outcomes, including over-nitration to form dinitro- and trinitromesitylene, oxidative side reactions that can lead to tar formation, and in severe cases, a runaway reaction which poses a significant safety hazard.[1][3][4]
Q3: What are the primary side products I should be aware of?
A3: The main side products are dinitromesitylene and other polynitrated species.[2][5] The formation of these byproducts is favored by excessive temperatures, a high concentration of the nitrating agent, or prolonged reaction times.[3] Oxidation of the methyl groups on the mesitylene ring can also occur, leading to the formation of tarry substances, especially if the sulfuric acid concentration is too low.[6]
Q4: My final product is a yellow oil, but I was expecting a solid. What went wrong?
A4: Pure 2-nitromesitylene is a crystalline solid with a melting point of 41-44 °C.[7] If your product is an oil, it is likely impure. The presence of unreacted mesitylene, solvent, or side products can depress the melting point. Purification, typically by recrystallization from an appropriate solvent like methanol or ethanol, is necessary to obtain the solid product.[1]
In-Depth Troubleshooting Guides
This section provides a detailed breakdown of potential issues at each stage of the 2-nitromesitylene synthesis, along with their causes and recommended solutions.
Stage 1: The Nitration Reaction
The success of the entire synthesis hinges on a well-controlled nitration step.
Symptoms:
-
TLC or GC-MS analysis of the reaction mixture shows a large amount of unreacted mesitylene.
-
The expected yellow color of the nitrated product does not develop.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Inactive Nitrating Agent | The nitronium ion (NO₂⁺) is the active electrophile in this reaction.[3] It is generated in situ from nitric acid. If the nitric acid is old or has absorbed moisture, its concentration will be lower, leading to insufficient generation of the nitronium ion. | 1. Use fresh, concentrated (fuming) nitric acid. 2. If using mixed acid, ensure the sulfuric acid is of high concentration (e.g., 98%) to act as an effective dehydrating agent, promoting the formation of the nitronium ion.[2] |
| Inadequate Temperature | While high temperatures are detrimental, the reaction may not proceed at a reasonable rate if the temperature is too low. | 1. Ensure the reaction is conducted within the recommended temperature range (typically 0-20 °C).[1][2] 2. Allow the reaction to stir for the specified time to ensure complete conversion. |
| Poor Mixing | The reaction is often biphasic (aqueous nitrating agent and organic mesitylene). Inefficient stirring will limit the interfacial area, thus slowing down the reaction rate. | 1. Use a mechanical stirrer to ensure vigorous agitation of the reaction mixture. 2. Consider the use of a co-solvent like acetic anhydride to improve the homogeneity of the reaction mixture.[1] |
Symptoms:
-
The crude product has a melting point significantly higher than that of 2-nitromesitylene.
-
Spectroscopic analysis (e.g., NMR, GC-MS) confirms the presence of dinitromesitylene.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Excessive Temperature | Higher temperatures provide the activation energy for a second nitration to occur, leading to the formation of dinitromesitylene. | 1. Maintain strict temperature control, keeping the reaction mixture below the recommended maximum temperature.[1][3] 2. Add the nitrating agent slowly and portion-wise to allow for effective heat dissipation. |
| Incorrect Stoichiometry | Using a large excess of the nitrating agent will drive the reaction towards polynitration. | 1. Carefully control the molar ratio of the nitrating agent to mesitylene. A slight excess of the nitrating agent is usually sufficient for complete mononitration.[8] |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after the completion of mononitration can lead to the formation of dinitrated products. | 1. Monitor the reaction progress using TLC or GC. 2. Once the starting material is consumed, proceed with the work-up to quench the reaction. |
Experimental Workflow: Nitration of Mesitylene
Caption: A typical experimental workflow for the nitration of mesitylene.
Stage 2: Work-up and Isolation
Proper work-up is crucial for removing unreacted reagents and acidic byproducts.
Symptoms:
-
The aqueous and organic layers fail to separate cleanly, forming a stable emulsion.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Vigorous Shaking | Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion, especially in the presence of acidic residues. | 1. Gently invert the separatory funnel several times instead of vigorous shaking. 2. If an emulsion forms, allow it to stand for an extended period. 3. Addition of a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. |
| Presence of Tarry Byproducts | Tarry materials can act as surfactants, stabilizing the emulsion. | 1. Ensure the reaction temperature was well-controlled to minimize tar formation. 2. If tar is present, filtering the organic layer through a plug of celite or silica gel before extraction may be beneficial. |
Symptoms:
-
The mass of the crude product is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Incomplete Extraction | 2-Nitromesitylene has some solubility in the aqueous phase, especially if a co-solvent was used. | 1. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer. |
| Loss During Washing | The product can be lost if the washing steps are not performed carefully. | 1. Ensure the layers are fully separated before draining. 2. Back-extract the aqueous washes with a small amount of fresh organic solvent to recover any dissolved product. |
Logical Relationship: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Stage 3: Purification
The final step to obtain high-purity 2-nitromesitylene.
Symptoms:
-
The crude product oils out or fails to crystallize upon cooling.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. | 1. Ensure the work-up was thorough to remove all acidic and water-soluble impurities. 2. Consider passing the crude product through a short plug of silica gel to remove polar impurities before attempting crystallization. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for 2-nitromesitylene, preventing it from crashing out upon cooling. | 1. Use a solvent in which 2-nitromesitylene has high solubility at elevated temperatures and low solubility at low temperatures (e.g., methanol, ethanol).[1] 2. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. 3. Adding a seed crystal of pure 2-nitromesitylene can also initiate crystallization. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil instead of crystals. | 1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
Symptoms:
-
The melting point of the recrystallized product is still broad or below the literature value.
-
Analytical data (NMR, GC) shows the presence of persistent impurities.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the desired product, it may co-crystallize. | 1. Perform a second recrystallization from a different solvent system. 2. If the impurity is unreacted mesitylene, consider purification by fractional distillation under reduced pressure.[1] 2-Nitromesitylene has a boiling point of 255 °C at atmospheric pressure.[7] |
| Incomplete Removal of Solvent | Residual solvent can depress the melting point. | 1. Dry the crystals thoroughly under vacuum. |
Safety First: A Non-Negotiable Pillar
Nitration reactions are inherently hazardous and must be treated with the utmost respect.
-
Explosion Hazard: Adding nitric acid too quickly or allowing the temperature to rise uncontrollably can lead to an explosive reaction.[1] Always add the nitrating agent slowly and with efficient cooling.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Emergency Preparedness: Always have a "drowning tub" or a large volume of cold water nearby to quench the reaction in case of an emergency.[4]
By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot common issues in the synthesis of 2-nitromesitylene, leading to a higher yield of a purer product in a safe and reproducible manner.
References
-
Organic Syntheses, Coll. Vol. 2, p.449 (1943); Vol. 18, p.65 (1938). [Link]
- CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google P
-
1 NITRATION. [Link]
-
Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction - ResearchGate. [Link]
-
Effect of reaction conditions on the nitration of mesitylene. a - ResearchGate. [Link]
- RU1825357C - Method for producing nitromesitylene - Google P
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]
-
Nitro compound synthesis by C-C coupling. [Link]
-
Continuous flow nitration in miniaturized devices - Beilstein Journals. [Link]
-
United States Patent Office - Googleapis.com. [Link]
-
Study of Nitration and Oxidation in Oxynitrogen Systems. - DTIC. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 3. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity [benchchem.com]
- 4. vpscience.org [vpscience.org]
- 5. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Nitration Process Optimization
Topic: Dealing with Tarry By-products in Nitration Reactions Content Type: Technical Support Center / Troubleshooting Guide
Ticket Subject: Troubleshooting Tarry By-Products & Oxidative Decomposition Status: Open Assigned Specialist: Senior Application Scientist
Introduction: Why is my reaction turning into black tar?
"Tar" in nitration is rarely a single compound. It is a complex mixture resulting from oxidative degradation , polymerization , and thermal decomposition . Nitric acid is not only a nitrating agent (
When "tar" forms, it indicates that the rate of oxidation has begun to compete with or exceed the rate of nitration . This guide provides the diagnostic logic to identify the cause and the protocols to fix it.
Module 1: Diagnostics & Root Cause Analysis
The Mechanism of Failure
To solve the problem, you must visualize the competing pathways. Nitrous acid (
Figure 1: The "Fork in the Road." The red pathway represents the autocatalytic cycle driven by Nitrous Acid (
Diagnostic Checklist
| Symptom | Probable Cause | Immediate Action |
| Immediate darkening upon acid addition | High | Stop addition. Add urea/sulfamic acid (See Module 2). |
| Delayed exotherm & darkening | Accumulation of unreacted reagent followed by runaway. | CRITICAL SAFETY RISK. Maximize cooling.[1] Do NOT add more reagent. |
| Oily/Sticky product after workup | Poly-nitration or incomplete removal of oxidative by-products. | Perform charcoal treatment or switch to "Crash & Wash" protocol. |
Module 2: Prevention Protocols (Proactive)
Protocol A: The Nitrous Acid Scavenger System
Use this when nitrating electron-rich rings (phenols, ethers, acetanilides) prone to oxidation.
The Science: Nitrous acid (
Step-by-Step:
-
Preparation: Before adding the substrate, prepare your mixed acid (
). -
Dosing: Add 0.5 - 1.0 mol% (relative to substrate) of Urea or Sulfamic Acid .
-
Note: Sulfamic acid is often preferred as it releases
(gas) and , keeping the media acidic.
-
-
Observation: You may see mild bubbling (
release). This confirms the destruction of . -
Reaction: Proceed with the addition of your aromatic substrate.[1][3][4][5]
Protocol B: Thermal Management (The "5-Degree Rule")
Tar formation typically doubles for every 10°C increase in temperature.
-
Pre-Cooling: Cool the nitrating mixture to 0°C to -10°C before substrate addition.
-
Internal Monitoring: Do not rely on bath temperature. Use an internal probe.
-
The Threshold: If internal temp rises >5°C above setpoint, stop addition immediately . Resume only when temperature baseline is recovered.
Module 3: Cleanup & Recovery (Reactive)
If tar has already formed, standard extraction often fails because tar acts as a surfactant, causing intractable emulsions.
Workflow: Purification of Tarry Mixtures
Figure 2: Decision tree for handling crude nitration products. The "Charcoal" step is the most effective method for removing polymeric tar.
Protocol C: The Charcoal Rescue
For removing dissolved tar from liquid products or solutions.
-
Dissolution: Dissolve the crude, dark organic layer in a non-polar solvent (Dichloromethane or Toluene). Avoid polar solvents like Methanol initially, as they may solubilize the tar.
-
Adsorbent Addition: Add Activated Carbon (10-20% by weight of crude) .
-
Optional: Add 5% Silica Gel to aid in filtration later.
-
-
Digestion: Reflux the mixture gently for 15–30 minutes.
-
Filtration: Filter hot through a Celite (diatomaceous earth) pad. The tar remains trapped in the carbon/Celite matrix.
-
Result: The filtrate should be significantly lighter (yellow/orange instead of black).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I distill my product to separate it from the tar? A: Proceed with extreme caution. Tarry by-products are often thermally unstable. Heating a nitration mixture containing tar can lead to rapid decomposition or explosion.
-
Rule: Never distill a crude nitration mixture to dryness.
-
Recommendation: Perform a "flash" column chromatography or the Charcoal Rescue (Protocol C) first to remove the bulk of the heavy impurities before attempting distillation.
Q: Why did my reaction work on 1g scale but turned to tar on 50g scale? A: Heat Transfer Failure. Nitration is exothermic. On a small scale, heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, creating "hot spots" inside the reactor where the temperature spikes locally, triggering the oxidation pathway (See Figure 1).
-
Fix: Slow down the addition rate. Improve stirring efficiency (switch from magnetic bar to overhead mechanical stirrer).
Q: My substrate is an aniline. It always tars. What now? A: You must protect the amine. Free amines ($ -NH_2 $) are too susceptible to oxidation by nitric acid.
-
Fix: Acetylate the amine first to form an Acetanilide ($ -NHAc $). The acetyl group reduces the ring's electron density slightly (preventing runaway reaction) and protects the nitrogen from oxidation. You can hydrolyze the acetyl group back to the amine after nitration.
References
-
Mechanism of Nitration & Oxidation
-
Schofield, K. (1980). The mechanism of nitrosation of 4-nitrophenol with aqueous nitrous acid. Journal of the Chemical Society, Perkin Transactions 2. Link
-
-
Prevention Strategies (Scavengers)
-
Hanson, J. R. (2002). The use of sulfamic acid in organic synthesis. Journal of Chemical Research. Link
-
-
Workup & Purification
-
Safety in Nitration
-
Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Link
-
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. Efficient Catalytic Removal of Polycyclic Aromatic Hydrocarbons from Produced Water Using Fe2+-Terpyridine-Modified Superparamagnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
2-Nitromesitylene NMR Peak Assignment: A Guide to Steric Inhibition Verification
Executive Summary & Core Directive
In the synthesis of sterically crowded aromatics, 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) serves as a quintessential benchmark for "Steric Inhibition of Resonance" (SIR). Unlike standard nitro-aromatics where the nitro group is coplanar and strongly deshielding via resonance, the bulky ortho-methyl groups in 2-nitromesitylene force the nitro group perpendicular to the benzene ring.
This guide provides a validated NMR assignment protocol. We move beyond simple peak listing to explain the causality of the chemical shifts, specifically why the ortho-methyl protons often appear upfield relative to the para-methyl protons—a reversal of standard inductive logic.
Structural Analysis & Symmetry
Before acquisition, we must establish the symmetry expectations.[1] 2-Nitromesitylene possesses a
Theoretical Signal Count[1][2]
-
Proton (
H) NMR:-
Set A (Aromatic): Protons at C4 and C6 are equivalent (2H).
-
Set B (Methyls): Methyls at C1 and C3 are equivalent (ortho to
, 6H). -
Set C (Methyl): Methyl at C5 is unique (para to
, 3H). -
Total Signals: 3 distinct peaks with an integration ratio of 2:3:6 .
-
-
Carbon (
C) NMR:
Visualization: Symmetry & Assignment Logic[2][5]
Figure 1: Symmetry operations and logical grouping of proton environments for 2-nitromesitylene.
Experimental Protocol
This protocol is designed to be self-validating. The use of a specific concentration ensures that intermolecular stacking effects do not distort chemical shifts.
Reagents & Equipment[1][2][10][11][12]
-
Solvent: Chloroform-d (
) with 0.05% v/v TMS (Tetramethylsilane).-
Why:
minimizes hydrogen bonding; TMS provides the internal reference at 0.00 ppm.
-
-
Sample Mass: 10–15 mg.
-
Field Strength:
300 MHz (400 MHz recommended for clear methyl separation).
Step-by-Step Workflow
-
Preparation: Dissolve 15 mg of 2-nitromesitylene in 0.6 mL
. Vortex for 30 seconds to ensure homogeneity. -
Acquisition (
H): -
Acquisition (
C):-
Decoupling: Proton-decoupled (CPD).
-
Scans:
256 (to resolve quaternary carbons C1, C2, C3, C5).
-
-
Processing:
Results & Comparative Analysis
H NMR Assignment Data ( )[4][8]
The following data represents the consensus assignment validated against high-purity standards.
| Assignment | Position | Type | Shift ( | Integration | Multiplicity | Notes |
| Ar-H | 4, 6 | Aromatic | 6.91 | 2H | Singlet | Deshielded vs Mesitylene (6.[9]78) |
| 5-Me | Methyl | 2.31 | 3H | Singlet | Standard benzylic position | |
| 1, 3-Me | Methyl | 2.27 | 6H | Singlet | Diagnostic Peak (See Section 5) |
Comparative Analysis: The "SIR" Effect
To understand the quality of this product or the accuracy of your synthesis, you must compare the shifts to the parent compound (Mesitylene).
| Compound | Ar-H ( | Methyl ( | Mechanism of Shift |
| Mesitylene | 6.78 | 2.29 (All equivalent) | Standard aromatic ring current.[9] |
| 2-Nitromesitylene | 6.91 (+0.[9]13) | Inductive (-I) dominates Ar-H.SIR affects |
Critical Insight: In typical nitro-aromatics (e.g., nitrobenzene), ortho protons are strongly deshielded (shifted downfield) by the resonance effect of the nitro group. In 2-nitromesitylene, the Steric Inhibition of Resonance (SIR) forces the nitro group to twist approximately 66°–90° out of the benzene plane.
-
Consequence: The resonance deshielding is "turned off."
-
Observation: The ortho-methyls (2.27 ppm) appear slightly upfield relative to the para-methyl (2.31 ppm) or very close to it, rather than significantly downfield.
Verification Workflow (Self-Validation)
If your spectrum shows the methyl peaks overlapping or inverted, use this logic flow to verify the structure using 2D NMR (HMBC).
HMBC Connectivity Logic[2]
-
The
-Me (2.31 ppm) will show a strong 3-bond correlation ( ) to the protonated aromatic carbons (C4/C6). -
The
-Me (2.27 ppm) will show a strong 3-bond correlation ( ) to the quaternary carbon bearing the nitro group (C2), which is typically found very downfield (~145-150 ppm).
Visualization: Verification Logic[1][2]
Figure 2: HMBC correlation pathway for definitive assignment of methyl groups.
References
-
SDBS (AIST): Spectral Database for Organic Compounds.[9] SDBS No. 4688 (Mesitylene) and derivatives.[11] [Link]
-
Trotter, J. (1959). "Steric inhibition of resonance: The crystal structure of nitromesitylene". Acta Crystallographica, 12(8), 605-606. (Establishes the 66° twist angle). [Link]
-
Gottlieb, H. E., et al. (1997).[12] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62, 7512-7515. (Standard for solvent referencing).[1][4][10] [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 2-NITROMESITYLENE(603-71-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0302687) [np-mrd.org]
- 10. rsc.org [rsc.org]
- 11. 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity [benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Spectroscopic Profiling of Sterically Hindered Nitro-Aromatics: A Comparative Guide to FT-IR Analysis of 2-Nitromesitylene
Executive Summary
This guide provides a technical framework for the characterization of 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) using Fourier Transform Infrared (FT-IR) spectroscopy.[1][2] Unlike standard nitro-aromatics, 2-nitromesitylene exhibits a distinct spectroscopic signature due to Steric Inhibition of Resonance (SIR) .[2] The bulky ortho-methyl groups force the nitro group out of planarity with the benzene ring, decoupling the
This document objectively compares FT-IR against alternative vibrational spectroscopies (Raman) and contrasts the spectral data of 2-nitromesitylene with non-hindered analogues (e.g., Nitrobenzene) to validate the SIR effect.[2]
Mechanistic Insight: The "SIR" Effect
To interpret the spectrum accurately, one must understand the structural causality. In a typical conjugated system like nitrobenzene, the nitro group is coplanar with the ring, allowing resonance delocalization. This imparts single-bond character to the N=O bonds, lowering their stretching frequency.[2]
In 2-nitromesitylene, the steric clash between the oxygen atoms of the nitro group and the ortho-methyl protons forces the nitro group to twist approximately 66° out of plane . This "de-conjugation" increases the double-bond character of the N=O bonds, causing a blue shift (higher wavenumber) in the asymmetric stretching frequency.
Visualization: Steric Inhibition of Resonance[3][4]
Figure 1: Mechanistic flow illustrating how steric hindrance alters the vibrational frequency of the nitro group.[2]
Comparative Analysis
A. Technique Comparison: FT-IR vs. Raman
While FT-IR is the industry standard for functional group identification, Raman spectroscopy offers complementary data.[2]
| Feature | FT-IR (Recommended) | Raman Spectroscopy (Alternative) |
| Physical Principle | Absorption (Change in Dipole Moment) | Inelastic Scattering (Change in Polarizability) |
| Nitro Group Sensitivity | High. The highly polar | Moderate. Often overshadowed by ring breathing modes.[2] |
| Symmetric Vibrations | Moderate intensity.[1][2][3] | High intensity. Excellent for symmetric ring modes.[2] |
| Sample Prep | Minimal (ATR) or KBr Pellet.[1][2] | None (Direct measurement through glass).[1][2] |
| Water Interference | High (OH peaks can obscure).[1][2] | Low (Water is a weak Raman scatterer).[1][2] |
| Best Use Case | Primary ID & Impurity Profiling | Polymorph screening & Aqueous samples |
B. Spectral Comparison: Steric vs. Planar
The table below highlights the diagnostic shifts used to confirm the structure of 2-nitromesitylene versus a non-hindered control (Nitrobenzene).
| Functional Group | Vibration Mode | Nitrobenzene (Conjugated) | 2-Nitromesitylene (Hindered) | Mechanistic Cause |
| Nitro ( | Asymmetric Stretch ( | ~1520 cm⁻¹ | 1535 – 1550 cm⁻¹ | Loss of conjugation increases bond order (Blue Shift).[1][2] |
| Nitro ( | Symmetric Stretch ( | ~1345 cm⁻¹ | 1360 – 1380 cm⁻¹ | Similar inductive/resonance decoupling effects.[1][2] |
| Methyl ( | C-H Stretch | Absent | 2920 – 2980 cm⁻¹ | Presence of aliphatic methyl groups on the ring.[1] |
| Aromatic Ring | C=C Breathing | ~1600 cm⁻¹ | 1610 – 1620 cm⁻¹ | Altered electron density distribution.[1][2] |
Experimental Protocol (ATR-FTIR)[1][2]
To ensure reproducibility and high signal-to-noise ratio (SNR), follow this self-validating protocol.
Equipment
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2]
-
Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1][2]
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32 (Screening) or 64 (High Quality).
Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition workflow for solid/liquid aromatic samples.[2]
Step-by-Step Methodology
-
System Check: Ensure the interferometer energy throughput is within the manufacturer's green zone.
-
Background: Collect a background spectrum of the clean, dry crystal to subtract atmospheric
(~2350 cm⁻¹) and .[2] -
Sample Loading:
-
If Liquid: Place 1 drop of 2-nitromesitylene directly on the crystal.[2]
-
If Solid: Place ~5mg of powder on the crystal.
-
-
Contact: Lower the pressure arm.[2] For solids, apply high pressure (slip-clutch engagement) to ensure intimate optical contact.[1][2]
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Validation: Check for the presence of the nitrile peak (2200-2400 cm⁻¹).[2] Note: There should be NO peaks here.[2][4] If peaks exist, the background subtraction failed.
Data Interpretation: Peak Assignment Table
The following assignments are based on the NIST Standard Reference Database and established spectroscopic principles for hindered nitro-aromatics.
| Frequency (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |
| 2920 - 2980 | Medium | Methyl Group: Aliphatic C-H stretching (distinct from aromatic C-H).[1][2] | |
| 1610 - 1620 | Medium | Aromatic Ring: Ring breathing mode.[1][2] | |
| 1535 - 1550 | Strong | Nitro Group: Asymmetric stretch.[1][2][4] Diagnostic Peak for SIR.[2][5] | |
| 1450 - 1470 | Medium | Methyl Group: Asymmetric deformation. | |
| 1360 - 1380 | Strong | Nitro Group: Symmetric stretch.[1][2] | |
| 850 - 870 | Medium | Aromatic Ring: Out-of-plane (OOP) bending for isolated hydrogens.[1][2] |
Analyst Note: The region between 1500 and 1350 cm⁻¹ is the "Fingerprint of Steric Hindrance." If the asymmetric nitro peak appears below 1525 cm⁻¹, suspect contamination with non-hindered isomers or hydrolysis products.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,3,5-trimethyl-2-nitro- (2-Nitromesitylene) Infrared Spectrum.[1][2][6] NIST Chemistry WebBook, SRD 69.[2][6] [Link][1][2]
-
Trotter, J. (1959).[2] Steric inhibition of resonance in nitro-compounds.[2][5] The crystal structures of nitromesitylene and nitrodurene. Acta Crystallographica, 12(8), 605-606.[1][2] (Foundational work on the 66° twist angle).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for nitro group shifts).
Sources
Structural Confirmation of 2-Nitromesitylene via Mass Spectrometry: A Comparative Guide
Executive Summary
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) presents a unique analytical challenge due to the significant steric hindrance provided by the two ortho-methyl groups flanking the nitro moiety. While standard spectroscopic methods like NMR are definitive, Mass Spectrometry (MS) offers a rapid, high-sensitivity alternative for structural confirmation in complex matrices or during synthesis monitoring.
This guide compares Electron Ionization (EI) against Chemical Ionization (CI) , demonstrating why EI is the superior "product" for structural validation in this context. The recommendation is grounded in the "Ortho Effect," a specific fragmentation mechanism that serves as a diagnostic fingerprint for 2-nitromesitylene, distinguishing it from less hindered isomers.
The Structural Challenge
The core difficulty in analyzing 2-nitromesitylene lies in differentiating it from other trimethylnitrobenzene isomers (e.g., 4-nitro-1,2,3-trimethylbenzene).
-
Steric Inhibition of Resonance: The nitro group in 2-nitromesitylene is forced out of planarity with the benzene ring due to the steric bulk of the adjacent methyl groups.
-
Isomer Differentiation: Standard mass detection often relies on the molecular ion (
). However, isomers share the same MW (165.19 Da). Differentiation requires a technique that exploits the specific spatial arrangement of atoms.
Comparative Analysis: EI vs. CI
For the specific task of confirming the structure (not just the mass) of 2-nitromesitylene, Electron Ionization (EI) outperforms Chemical Ionization (CI).
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Energy Level | High (70 eV) - "Hard" Ionization | Low - "Soft" Ionization |
| Primary Output | Rich fragmentation pattern. | Molecular Ion ( |
| Structural Specificity | High. Induces the diagnostic "Ortho Effect" (Loss of OH). | Low. Preserves the molecule; minimizes rearrangement. |
| Isomer Distinction | Excellent. Isomers without ortho-methyls do not show intense | Poor. Isomers yield identical |
| Verdict | Preferred for structural confirmation. | Alternative for molecular weight verification only. |
Expert Insight: While CI is excellent for determining the molecular weight of fragile compounds, it fails to trigger the high-energy rearrangement required to prove the ortho relationship between the nitro and methyl groups. Therefore, EI is the required standard for this application.
Mechanistic Insight: The Ortho Effect
The definitive confirmation of 2-nitromesitylene is the presence of a base peak (or high-intensity fragment) at m/z 148 , corresponding to the loss of a hydroxyl radical (
The Mechanism
This is a McLafferty-type rearrangement facilitated by the proximity of the nitro oxygen to the ortho-methyl hydrogens.
-
Excitation: The nitro group oxygen abstracts a hydrogen atom from the adjacent methyl group.
-
Rearrangement: A six-membered transition state forms.
-
Elimination: An OH radical is expelled, leaving a resonance-stabilized cation at
148.
Note: Isomers lacking an ortho-methyl group (or having only one) often favor the loss of
Figure 1: The Ortho Effect mechanism.[1][2] The loss of OH (17 Da) is the structural fingerprint of 2-nitromesitylene.
Experimental Protocol (Self-Validating)
This protocol uses GC-MS (EI mode) to confirm the structure. It is self-validating through the use of an alkane ladder and specific ion ratio checks.
Reagents & Equipment[3][4]
-
Standard: 2-Nitromesitylene (>98% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of 2-nitromesitylene in 10 mL DCM (100 ppm stock).
-
Dilute 100
L of stock into 900 L DCM (10 ppm final).
-
-
GC Parameters:
-
Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25
m). -
Inlet: Splitless mode, 250°C.
-
Oven: 60°C (1 min hold)
20°C/min 280°C (3 min hold).
-
-
MS Parameters (EI Mode):
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[3]
-
Scan Range: 40–300 amu.
-
-
Validation Criteria (The "Self-Check"):
-
Retention Time: Must match standard (
0.05 min). -
Ion Ratio: The abundance of
148 must be >50% of the base peak (often it is the base peak).
-
Figure 2: Operational workflow for GC-MS structural confirmation.
Data Interpretation
To validate the structure, compare your experimental spectrum against the following reference data.
| m/z | Ion Identity | Structural Significance | Relative Intensity (Typical) |
| 165 | Molecular Ion (Confirm MW) | 40–60% | |
| 148 | Primary Confirmation (Ortho Effect) | 100% (Base Peak) | |
| 132 | Secondary loss of oxygen | 10–20% | |
| 119 | Loss of Nitro group (Standard) | 20–30% | |
| 91 | Tropylium ion (Aromatic backbone) | 50–70% |
Interpretation Logic:
-
Check m/z 165: confirms the molecular formula
.[4] -
Check m/z 148: If this peak is dominant, the nitro group is flanked by methyls. If
119 is the base peak and 148 is weak/absent, the structure is likely an isomer (e.g., 4-nitro-1,2,3-trimethylbenzene).
References
-
NIST Mass Spectrometry Data Center. Benzene, 1,3,5-trimethyl-2-nitro- Mass Spectrum.[5][6] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Barkow, A., et al. (1995). Ortho effects: A mechanistic study.[2] European Journal of Mass Spectrometry.[2] Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]
- 5. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]
- 6. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Nitromesitylene Derivatives
This guide provides an in-depth technical comparison of 2-Nitromesitylene and its relevant analogs.[1]
Editorial Note on Nomenclature:
In the context of pure 1,3,5-trimethylbenzene (Mesitylene), the positions 2, 4, and 6 are chemically equivalent due to
However, for researchers and drug developers, the critical comparison lies between the Mono-nitrated species (2-Nitromesitylene) and its Di-nitrated analog (2,4-Dinitromesitylene) , or between 2-Nitromesitylene and its non-hindered isomers (e.g., Nitropseudocumene) .[1] This guide focuses on the Mono- vs. Di- comparison, as this is the primary selectivity challenge in synthesis, while also addressing the steric performance characteristics that define the "Mesityl" scaffold.
Focus: 2-Nitromesitylene (Mono) vs. 2,4-Dinitromesitylene (Di)[1]
Executive Summary & Structural Logic
The nitration of mesitylene is governed by the "Mesityl Effect"—extreme steric hindrance provided by the two ortho-methyl groups flanking the nitro group.[2] This steric crowding forces the nitro group out of planarity with the benzene ring, decoupling the
-
2-Nitromesitylene: The primary kinetic product.[1][2] Used as a precursor for sterically hindered anilines (Mesidine) and specialized ligands.
-
2,4-Dinitromesitylene: The thermodynamic over-nitration product. Often considered an impurity in fine chemical synthesis but valuable in energetics and explosives chemistry.[2]
Structural Isomerism Visualization
The following diagram illustrates the reaction pathway and the symmetry that makes "4-nitro" identical to "2-nitro" in the mono-substitution step, but distinct in the di-substitution step.
Caption: Reaction pathway showing the equivalence of 2- and 4- positions in the mono-nitration step and the progression to the di-nitro species.
Comparative Performance Data
The following table contrasts the physicochemical properties of the Mono- and Di- derivatives. The "Steric Twist" is a critical parameter affecting UV absorption and reduction potential.[2]
| Feature | 2-Nitromesitylene (Mono) | 2,4-Dinitromesitylene (Di) | Significance in R&D |
| CAS Number | 603-71-4 | 603-72-5 | Identification |
| Molecular Weight | 165.19 g/mol | 210.19 g/mol | Stoichiometry calculations |
| Melting Point | 44 °C | 86–88 °C | Purification via fractional crystallization |
| Nitro Group Twist | ~66° (Out of plane) | >70° (Highly distorted) | Steric Inhibition of Resonance: The nitro group cannot conjugate with the ring, reducing electronic withdrawal effects.[1] |
| Reduction Potential | More negative (Harder to reduce) | Less negative (Easier to reduce) | The twisted nitro group is electronically decoupled, making catalytic hydrogenation slower than planar nitroarenes. |
| Solubility (EtOH) | High | Moderate | Separation basis during recrystallization.[1] |
| Reactivity | Susceptible to benzylic oxidation | Resistant to further electrophilic attack | Mono-species can be oxidized to carboxylic acids; Di-species is deactivated.[1] |
Mechanism: Steric Inhibition of Resonance
In standard nitrobenzene, the nitro group is coplanar with the ring, allowing resonance stabilization.[2] In 2-Nitromesitylene, the bulky ortho-methyl groups clash with the oxygens of the nitro group.[2]
Consequence for Drug Design:
-
Reduced Basicity of Anilines: When 2-nitromesitylene is reduced to Mesidine (2,4,6-trimethylaniline), the amino group is also twisted. This makes Mesidine a weaker base and a weaker nucleophile than typical anilines, which is useful for creating hydrolytically stable amides (e.g., in local anesthetics like Lidocaine analogues).
-
UV/Vis Shift: The loss of conjugation causes a hypsochromic shift (blue shift) in the absorption spectrum compared to planar isomers.[2]
Caption: Visualizing the 'Mesityl Effect' where ortho-methyls force the nitro group out of planarity.
Experimental Protocols
To ensure scientific integrity, the following protocols distinguish between generating the Mono-product (2-Nitromesitylene) and the Di-product.
Protocol A: Selective Mono-Nitration (Targeting 2-Nitromesitylene)
Goal: Maximize Mono-yield, minimize Di-impurity.[1]
Reagents:
-
Nitric Acid (HNO₃, 70%, 1.05 eq)
-
Acetic Anhydride (Solvent/Dehydrating agent)[1]
Methodology:
-
Setup: Equip a 3-neck flask with a thermometer, addition funnel, and magnetic stirrer.
-
Solvent System: Dissolve Mesitylene in Acetic Anhydride at 0°C. Rationale: Acetic anhydride generates the active nitrating species (acetyl nitrate) which is milder than nitronium tetrafluoroborate, improving selectivity.[2]
-
Addition: Add HNO₃ dropwise, maintaining internal temperature below 10°C .
-
Critical Control Point: Exceeding 20°C promotes di-nitration.[1]
-
-
Quench: Pour mixture onto crushed ice.
-
Purification: The product precipitates as a yellow solid (or oil that solidifies).[2] Recrystallize from Methanol .
-
Note: 2,4-Dinitromesitylene is less soluble in cold methanol and may crystallize out first if present; filter it off to leave the pure Mono-product in the filtrate.[2]
-
Protocol B: Synthesis of 2,4-Dinitromesitylene
Goal: Force di-substitution.[1]
Reagents:
Methodology:
-
Mixed Acid Preparation: Prepare a standard nitrating mixture (H₂SO₄/HNO₃ 1:1 v/v) at 0°C.
-
Addition: Add Mesitylene slowly.
-
Heating: Unlike the Mono-protocol, allow the reaction to warm to room temperature or heat gently to 50°C for 1 hour.
-
Isolation: Pour onto ice. The crude product will contain significant amounts of the dinitro compound.[2]
-
Purification: Recrystallize from Ethanol. The dinitro compound has a significantly higher melting point (86°C) than the mono (44°C), making separation straightforward.[2]
References & Authority
The following references support the mechanistic claims regarding steric inhibition and synthetic protocols.
-
Powell, G., & Johnson, F. R. (1943). Nitromesitylene.[3][5][6][7][8] Organic Syntheses, Coll. Vol. 2, p.449.
-
Trotter, J. (1959). The Crystal Structure of Nitromesitylene. Acta Crystallographica, 12(8), 605-606.[1]
-
ChemGuide. (n.d.). The Nitration of Methylbenzene and related arenes.
-
Source:[1]
-
Relevance: General mechanism of electrophilic aromatic substitution in methylated benzenes.
-
-
Fittig, R., & Storer, F. H. (1868). Ueber das Mesitylen. Annalen der Chemie und Pharmacie.
Sources
- 1. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 4. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Study of Mono-, Di-, and Trinitromesitylene: Synthesis, Properties, and Energetic Performance
In the field of energetic materials, the strategic placement and number of nitro groups on an aromatic scaffold are fundamental determinants of explosive performance and stability. Mesitylene (1,3,5-trimethylbenzene), with its inherent symmetry and activated aromatic ring, provides an ideal substrate for investigating the incremental effects of nitration on the physicochemical and explosive properties of the resulting compounds. This guide presents a comprehensive comparative analysis of mononitromesitylene, dinitromesitylene, and trinitromesitylene, offering insights into their synthesis, structural characteristics, and energetic potential. The information herein is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structure-property relationships in this class of energetic compounds.
Introduction: The Influence of Nitration on Aromatic Energetic Materials
The introduction of nitro groups (-NO₂) into an aromatic ring is the cornerstone of synthesizing many conventional explosives. The number and position of these electron-withdrawing groups profoundly influence the molecule's oxygen balance, density, thermal stability, and sensitivity to initiation. Mesitylene offers a unique model system for studying these effects due to its C₃ᵥ symmetry, which simplifies the isomeric possibilities upon nitration, particularly in the case of the mono- and tri-substituted derivatives.
This guide will systematically explore the synthesis of 2-nitromesitylene, 2,4-dinitromesitylene, and 2,4,6-trinitromesitylene. We will then delve into a comparative analysis of their key physicochemical properties and, most critically, their performance as energetic materials. By understanding the nuances of how the degree of nitration impacts these characteristics, researchers can better predict the properties of novel energetic compounds and design materials with tailored performance profiles.
Synthetic Pathways: Controlling the Degree of Nitration
The synthesis of mono-, di-, and trinitromesitylene hinges on the careful control of reaction conditions to favor the desired degree of electrophilic aromatic substitution. The methyl groups of mesitylene are activating and ortho-, para-directing, making the 2, 4, and 6 positions highly susceptible to nitration.
A Technical Guide to the Performance of Dyes Derived from 2-Nitromesitylene Versus Other Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic dyes, those derived from nitroaromatic compounds hold a significant position due to their versatile synthesis and wide range of applications, from textile coloring to advanced materials and biological imaging. This guide provides an in-depth comparison of the performance characteristics of dyes derived from 2-nitromesitylene with those originating from other common nitroaromatics, such as p-nitroaniline. As a Senior Application Scientist, my goal is to furnish you with not just data, but a foundational understanding of the structure-property relationships that govern the performance of these vital chemical entities.
Introduction: The Significance of Nitroaromatics in Dye Chemistry
Nitroaromatic compounds are fundamental precursors in the synthesis of a large class of dyes, most notably azo dyes. The synthesis typically involves the reduction of the nitro group to a primary amine, which is then diazotized and coupled with an electron-rich aromatic compound. The choice of the initial nitroaromatic precursor significantly influences the photophysical and chemical properties of the resulting dye.
This guide will focus on a comparative analysis of dyes derived from two distinct nitroaromatic precursors:
-
2-Nitromesitylene: A sterically hindered nitroaromatic compound.
-
p-Nitroaniline: A commonly used, less sterically hindered nitroaromatic.
We will explore how the structural differences between these precursors translate into variations in key performance indicators such as molar absorptivity, photostability, and solvatochromism.
The Impact of Steric Hindrance: A Case Study of 2-Nitromesitylene-Derived Dyes
The presence of three methyl groups on the benzene ring of 2-nitromesitylene introduces significant steric hindrance around the core chromophore of the resulting dye. This steric bulk is a critical design element that can profoundly alter the dye's behavior in several ways:
-
Disruption of Planarity: The methyl groups can force the aromatic rings out of planarity, which can affect the extent of π-conjugation. This, in turn, influences the absorption and emission spectra of the dye.
-
Shielding of the Azo Linkage: The bulky mesityl group can physically shield the azo bond (–N=N–), a site often susceptible to photochemical attack. This steric protection can enhance the photostability of the dye.
-
Solubility Modulation: The hydrophobic methyl groups can alter the solubility of the dye in various solvents, which is a crucial parameter for many applications.
Performance Comparison: 2-Nitromesitylene vs. p-Nitroaniline Derived Azo Dyes
Spectral Properties
The electronic absorption spectra of azo dyes are characterized by a high-intensity π→π* transition in the visible region and a lower intensity n→π* transition.
| Property | Dye from 2-Nitromesitylene (Inferred) | Dye from p-Nitroaniline (Experimental) | Rationale for Difference |
| λmax (nm) | Likely hypsochromic shift (blue shift) | ~480 nm | The steric hindrance from the methyl groups in the mesityl ring may disrupt the planarity of the molecule, reducing the extent of π-conjugation and thus increasing the energy of the π→π* transition. |
| Molar Absorptivity (ε, M-1cm-1) | Likely lower | High (typically > 20,000) | The deviation from planarity can lead to a decrease in the transition dipole moment, resulting in a lower molar extinction coefficient. |
Photostability
Photostability is a critical parameter for applications where the dye is exposed to light for extended periods. The primary photodegradation pathway for many azo dyes involves the cleavage of the azo bond.
| Property | Dye from 2-Nitromesitylene (Inferred) | Dye from p-Nitroaniline | Rationale for Difference |
| Photodegradation Quantum Yield (Φd) | Expected to be lower | Higher | The bulky methyl groups of the mesityl ring can sterically hinder the approach of reactive species, such as singlet oxygen, to the azo bond, thereby increasing the dye's resistance to photodegradation. |
| Photobleaching Half-Life (t1/2) | Expected to be longer | Shorter | A lower photodegradation quantum yield directly translates to a longer half-life under illumination. |
Solvatochromism
Solvatochromism is the change in the color of a dye solution with a change in the polarity of the solvent. This property is indicative of the change in the dipole moment of the dye upon electronic excitation and is crucial for applications in sensors and probes.
| Property | Dye from 2-Nitromesitylene (Inferred) | Dye from p-Nitroaniline | Rationale for Difference |
| Solvatochromic Shift | Likely to show positive solvatochromism, but the magnitude may be less pronounced. | Exhibits positive solvatochromism (red shift in more polar solvents).[1] | The nitro group in p-nitroaniline-derived dyes creates a strong intramolecular charge transfer (ICT) character. While the mesityl-derived dye will also exhibit ICT, the potential for a more twisted conformation due to steric hindrance might slightly reduce the efficiency of this charge transfer, leading to a less pronounced solvatochromic effect. |
Experimental Protocols
To facilitate further research and validation of the inferred properties, this section provides detailed, self-validating experimental protocols for the synthesis and characterization of these dyes.
General Synthesis of Azo Dyes from Nitroaromatics
The synthesis of azo dyes from nitroaromatic precursors is a well-established two-step process: reduction of the nitro group to an amine, followed by diazotization and azo coupling.
Caption: Workflow for determining the photodegradation quantum yield.
Step-by-Step Methodology:
-
Actinometry: Determine the photon flux (I₀) of the light source at the irradiation wavelength using a chemical actinometer (e.g., potassium ferrioxalate).
-
Sample Preparation: Prepare a solution of the dye with a known concentration in a quartz cuvette.
-
Irradiation: Irradiate the dye solution with monochromatic light at a wavelength where the dye absorbs.
-
Monitoring Degradation: At regular time intervals, record the UV-Vis absorption spectrum of the solution to monitor the decrease in the absorbance at the dye's λmax.
-
Data Analysis:
-
Calculate the rate of dye degradation (-d[C]/dt) from the initial slope of the concentration versus time plot.
-
Calculate the rate of photon absorption (Ia) by the dye solution.
-
Calculate the photodegradation quantum yield (Φd) using the formula: Φd = (number of molecules degraded per unit time) / (number of photons absorbed per unit time)
-
Conclusion: Tailoring Dye Performance Through Molecular Design
The comparative analysis, though partly based on inference due to the scarcity of direct experimental data for 2-mesitylazo dyes, highlights a crucial principle in dye chemistry: the profound impact of steric hindrance on performance. The introduction of bulky substituents, as in the case of dyes derived from 2-nitromesitylene, offers a powerful tool for enhancing photostability, a critical requirement for many modern applications. This enhanced stability, however, may come at the cost of a slight reduction in molar absorptivity and a potential blue shift in the absorption spectrum.
In contrast, dyes derived from less sterically hindered precursors like p-nitroaniline generally exhibit high molar absorptivities and strong solvatochromic effects, making them excellent candidates for applications where vibrant color and environmental sensing are paramount.
Ultimately, the choice of nitroaromatic precursor should be guided by the specific performance requirements of the intended application. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions in the design and synthesis of novel dyes with tailored properties.
References
- Christie, R. M. (2015). Colour Chemistry. Royal Society of Chemistry.
- Grychtol, K., & Mennicke, W. (1993). Azo Dyes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
- Abdel-Shافي, A. A., & El-Sonbati, A. Z. (2012). Synthesis, characterization, solvatochromic and thermal properties of some novel azo dyes derived from 2-amino-5-nitrothiazole. Dyes and Pigments, 92(3), 1136-1144.
- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC press.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Nitromesitylene
For researchers, scientists, and professionals in drug development, the purity and concentration of chemical intermediates are of paramount importance. 2-Nitromesitylene, a key starting material in various synthetic pathways, requires accurate and reliable analytical methods for its quantification and impurity profiling. This guide provides an in-depth comparison of two common analytical techniques for 2-Nitromesitylene—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—and details the validation process for these methods in accordance with international guidelines.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1] Validation is a cornerstone of quality assurance, ensuring that the data generated is accurate, precise, and reproducible.[2] For a compound like 2-Nitromesitylene, a validated method is crucial for:
-
Quality control of raw materials: Ensuring the purity of 2-Nitromesitylene before it enters the manufacturing process.
-
In-process monitoring: Tracking the consumption of 2-Nitromesitylene and the formation of products and byproducts during a chemical reaction.
-
Impurity profiling: Detecting and quantifying any related substances or degradation products that may affect the safety and efficacy of the final drug product.[3]
-
Regulatory compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA, which mandate the use of validated analytical methods.
This guide will delve into the practical aspects of validating GC-FID and HPLC-UV methods for 2-Nitromesitylene, providing a framework for developing robust and reliable analytical procedures.
Choosing the Right Analytical Technique: A Head-to-Head Comparison
The selection of an appropriate analytical technique is the first critical step in method development. For 2-Nitromesitylene, both GC-FID and HPLC-UV present viable options, each with its own set of advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given that 2-Nitromesitylene is a volatile organic compound, GC is a natural choice. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, making it well-suited for quantitative analysis.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase.[6] 2-Nitromesitylene possesses a chromophore (the nitro group and the aromatic ring) that absorbs UV light, allowing for its detection and quantification.
The choice between GC-FID and HPLC-UV will depend on several factors, including the specific application, the nature of potential impurities, and the available instrumentation.
Performance Characteristics: GC-FID vs. HPLC-UV
To provide a clear comparison, the following table summarizes the expected performance characteristics of validated GC-FID and HPLC-UV methods for the analysis of 2-Nitromesitylene. The data presented is hypothetical but based on typical performance for similar nitroaromatic compounds.
| Parameter | GC-FID | HPLC-UV | Justification for Experimental Choices |
| Specificity | Excellent separation of volatile impurities. | Excellent for resolving non-volatile or thermally labile impurities. | The choice of column and temperature program in GC, or column and mobile phase in HPLC, is critical to achieve baseline separation from potential impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | A high correlation coefficient demonstrates a direct proportionality between concentration and instrument response over a defined range. |
| Range | 1 - 200 µg/mL | 0.5 - 150 µg/mL | The range is established to cover the expected concentrations of 2-Nitromesitylene in the samples of interest, from trace levels to higher concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is determined by spiking a placebo or blank matrix with a known amount of 2-Nitromesitylene and measuring the recovery.[7] |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.0% | Multiple injections of the same sample to assess the instrument's performance. |
| - Intermediate Precision | < 2.0% | < 2.0% | Analysis performed by different analysts on different days to assess the method's ruggedness. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.15 µg/mL | The lowest concentration of analyte that can be reliably detected. HPLC-UV may offer slightly better sensitivity for this compound. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | High | High | The method's performance is evaluated under small, deliberate variations in parameters like temperature, flow rate, and mobile phase composition. |
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process that follows the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[7] The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Experimental Protocol: Validation of a GC-FID Method for 2-Nitromesitylene
This section provides a detailed, step-by-step protocol for the validation of a GC-FID method for the quantification of 2-Nitromesitylene.
1. System Suitability
Before commencing validation, the suitability of the chromatographic system must be established.
-
Procedure:
-
Prepare a standard solution of 2-Nitromesitylene at a concentration of 100 µg/mL in methanol.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Peak Tailing (Tf): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
-
2. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Inject a blank (methanol).
-
Inject a standard solution of 2-Nitromesitylene.
-
Inject a solution containing potential impurities (e.g., isomers, starting materials for the synthesis of 2-Nitromesitylene).
-
Inject a spiked sample containing 2-Nitromesitylene and the potential impurities.
-
Acceptance Criteria: The peak for 2-Nitromesitylene should be well-resolved from any other peaks, with a resolution (Rs) of ≥ 1.5.
-
3. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure:
-
Prepare a series of at least five calibration standards of 2-Nitromesitylene in methanol, ranging from the LOQ to 150% of the expected working concentration (e.g., 1, 25, 50, 100, 150, 200 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
4. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo or blank matrix.
-
Spike the placebo with 2-Nitromesitylene at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
5. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 2-Nitromesitylene at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: The %RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on Signal-to-Noise Ratio):
-
Determine the concentration of 2-Nitromesitylene that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of 2-Nitromesitylene.
-
Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.
-
7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Injector temperature (± 5 °C)
-
Oven temperature program (± 2 °C)
-
Carrier gas flow rate (± 10%)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact on the results (e.g., peak area, retention time).
-
Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability criteria should still be met.
-
The logical relationship between these validation parameters is illustrated in the following diagram:
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of analytical methods for 2-Nitromesitylene is a critical activity in ensuring the quality and safety of pharmaceutical products. Both GC-FID and HPLC-UV are powerful techniques that can be successfully employed for this purpose. The choice between the two will depend on the specific analytical needs and the nature of the sample matrix. By following a systematic and well-documented validation process, as outlined in this guide and in accordance with ICH guidelines, researchers and scientists can develop robust and reliable analytical methods that will withstand regulatory scrutiny and provide confidence in the quality of their data.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
- Sharma, A., & Sharma, R. (2012). Validation of analytical procedures: a comparison of ICH vs Pharmacopoiea (USP) and FDA. International Research Journal of Pharmacy, 3(6), 39-42.
- NIOSH. (1998). Nitroaromatic Compounds by GC/FID. Method 2005. In NIOSH Manual of Analytical Methods (4th ed.).
- BenchChem. (2025). HPLC-UV Method for the Quantitative Analysis of 2-Nitrobenzene-1,3,5-triol.
- Agalloco, J. (1995). Validation: an unconventional review and reinvention. PDA journal of pharmaceutical science and technology, 49(4), 175-179.
- Gaurav Tiwari, et al. (2012). Validation: A Critical Parameter for Quality Control of Pharmaceuticals. Journal of Drug Delivery & Therapeutics, 2(3), 34-40.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- International Council for Harmonisation. (1996). Q2B Validation of Analytical Procedures: Methodology.
- Montavon, G. (n.d.). Simple Methods to Analyse Compounds Using Flame Ionization Detectors. Journal of Analytical & Bioanalytical Techniques.
- Phenomenex. (2023). GC with Flame Ionization Detector (FID)
- Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses.
- Redalyc. (2018). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Journal of the Mexican Chemical Society, 62(2).
- National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
- ResearchGate. (2019).
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- 2. wjarr.com [wjarr.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. longdom.org [longdom.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ema.europa.eu [ema.europa.eu]
comparing different synthesis routes for 2-Nitromesitylene
This guide provides a technical comparison of synthesis routes for 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene), focusing on yield optimization, regioselectivity, and safety profiles.
Executive Summary
The synthesis of 2-Nitromesitylene is chemically unique due to the substrate's high symmetry and electron-rich nature.[1] While the three methyl groups strongly activate the ring toward electrophilic aromatic substitution (EAS), they also provide steric bulk that discourages polysubstitution under controlled conditions.[1]
This guide compares three distinct methodologies:
-
Classical Acyl Nitrate Nitration: The standard laboratory method offering high yields but requiring strict thermal control.
-
Solid Acid Catalysis (Green Route): A heterogeneous approach using clay/zeolites to maximize selectivity and minimize acid waste.
-
Continuous Flow Nitration: An industrial approach prioritizing thermal safety and scalability.
Reaction Mechanism & Pathway
Mesitylene nitration proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The choice of nitrating agent significantly alters the transition state energy and selectivity.
Mechanistic Pathway (DOT Visualization)
Figure 1: Electrophilic aromatic substitution pathway for Mesitylene. Note the risk of dinitration if temperature exceeds 20°C.[1]
Comparative Analysis of Methods
Method A: Acetic Anhydride / Nitric Acid (Classical)
This method generates acetyl nitrate (in situ) as the active nitrating species. It is milder than mixed acid (sulfuric/nitric) and highly effective for activated substrates like mesitylene.[1]
-
Mechanism:
[1] -
Pros: High yield (74–76%); accessible reagents; high regioselectivity due to mild conditions.
-
Cons: Safety Hazard. Acetyl nitrate is unstable and explosive if overheated.[1] Strict temperature control (<20°C) is mandatory.[1]
-
Best For: Lab-scale synthesis (10g – 100g) where cooling is easily managed.[1]
Method B: Solid Acid Catalysis (Green / Heterogeneous)
Utilizes solid supports (e.g., Ascanite-Bentonite clay or Zeolite H-Beta) impregnated with nitric acid.[1]
-
Mechanism: Surface-mediated nitration. The solid support acts as a water scavenger and proton source, stabilizing the transition state.
-
Pros: Superior Selectivity (Mono:Di ratio ~17:1); reusable catalyst; minimal acid waste (high E-Factor); simplified workup (filtration).
-
Cons: Slower reaction kinetics; requires specific catalyst preparation.[1]
-
Best For: Sustainable chemistry applications and processes requiring high purity without extensive recrystallization.[1]
Method C: Continuous Flow (Industrial)
Uses standard mixed acid (
-
Mechanism: Classical nitronium ion (
) generation. -
Pros: Excellent heat transfer prevents "hotspots" that lead to dinitration or explosion; easily scalable.[1]
-
Cons: High equipment cost; clogging risks if solids precipitate.[1]
-
Best For: Large-scale manufacturing (>1 kg).[1]
Summary Data Table
| Feature | Method A: Acetic Anhydride | Method B: Solid Acid Catalyst | Method C: Continuous Flow |
| Yield | 74 – 76% | 85 – 90% | >90% (Conversion) |
| Selectivity | Good (Risk of dinitration) | Excellent (Surface constraints) | High (Residence time control) |
| Reaction Temp | < 20°C (Critical) | 20 – 25°C (Ambient) | 0 – 50°C (Controlled) |
| Safety Profile | Low (Explosion risk) | High (No exotherm spikes) | High (Small active volume) |
| Purification | Steam Distillation / Recryst.[1] | Simple Filtration + Evap | Phase Separation |
| E-Factor | High (Acid waste) | Low (Recyclable solid) | Medium (Recyclable H2SO4) |
Detailed Experimental Protocols
Protocol A: Classical Batch Synthesis (Ac2O/HNO3)
Based on Organic Syntheses, Coll. Vol. 2, p. 449.[1]
Safety Warning: The reaction between nitric acid and acetic anhydride is highly exothermic.[1] Acetyl nitrate is shock-sensitive. Never allow the temperature to exceed 20°C.
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice-salt bath .
-
Reagent Prep:
-
Addition: Add the nitrating solution dropwise over 40 minutes.
-
Critical: Maintain internal temperature between 15°C – 20°C . Stop addition if temp rises.[1]
-
-
Completion: Allow to stand at room temperature for 2 hours. Warm to 50°C for 10 mins to complete reaction.
-
Workup:
-
Purification: Steam distill the crude oil. The product solidifies in the distillate.[1][2] Recrystallize from methanol.
Protocol B: Solid Acid Catalyzed Synthesis (Green)
Based on methodologies using Bentonite/Clay catalysts (e.g., RU1825357C).
-
Catalyst Prep: Dry Ascanite-Bentonite clay at 110°C for 4 hours to remove adsorbed water.[1]
-
Impregnation: To a suspension of 5.0 g Clay in 50 mL CCl4 (or Hexane for green compliance), add 1.15 mL Fuming HNO3 dropwise while stirring. Stir 15 mins.
-
Reaction: Add 1.6 g Mesitylene in one portion.
-
Observation: Mild exotherm (5–6°C rise).[1]
-
-
Aging: Stir at room temperature (20–25°C) for 5 hours.
-
Workup:
-
Result: High purity 2-Nitromesitylene (approx 90% yield) with minimal dinitration (<5%).[1]
Process Workflow Comparison
Figure 2: Workflow complexity comparison. Method B (Green) significantly reduces unit operations.
References
-
Powell, G., & Johnson, F. R. (1943).[1] Nitromesitylene.[1][2][3][5] Organic Syntheses, Coll. Vol. 2, p.449.[1]
-
Gorokhova, T. G., et al. (1993).[1] Method for producing nitromesitylene. RU Patent 1825357C.[1]
-
Smith, K., et al. (2003).[1] Highly regioselective nitration of aromatic compounds using a solid acid catalyst. Journal of Catalysis.
-
Török, B., et al. (2024).[1] Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics. Frontiers in Chemistry.
-
Olah, G. A., et al. (1978).[1] Nitration with Acetyl Nitrate.[1][6] Nitration: Methods and Mechanisms.
Sources
- 1. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. RU1825357C - Method for producing nitromesitylene - Google Patents [patents.google.com]
- 4. US5087781A - Method of making mesitylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3221062A - Nitration process - Google Patents [patents.google.com]
A Spectroscopic Deep Dive: Differentiating Nitromesitylene Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Nitromesitylene, with its three positional isomers—2-nitromesitylene, 3-nitromesitylene, and 4-nitromesitylene—presents a classic analytical challenge. While sharing the same molecular formula (C₉H₁₁NO₂) and weight (165.19 g/mol ), their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these differences is paramount for unambiguous characterization and quality control in a research and development setting.
The Isomers: A Structural Overview
The core difference between the nitromesitylene isomers lies in the position of the nitro (NO₂) group on the mesitylene (1,3,5-trimethylbenzene) ring. This seemingly subtle variation induces significant changes in the molecule's symmetry, electronic distribution, and steric environment, which are in turn reflected in their spectroscopic profiles.
Caption: Molecular structures of the three nitromesitylene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry and Steric Hindrance
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of both protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment and spatial arrangement of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectra of the nitromesitylene isomers are distinguished by the number of signals, their multiplicities, and their chemical shifts, all of which are dictated by the molecule's symmetry.
-
2-Nitromesitylene: Due to the nitro group at the 2-position, flanked by two methyl groups, steric hindrance forces the nitro group out of the plane of the benzene ring. This reduces the deshielding effect on the ortho methyl groups. The two aromatic protons are chemically equivalent, as are the two ortho methyl groups, while the para methyl group is unique. This results in three distinct signals for the methyl protons and one signal for the aromatic protons.
-
3-Nitromesitylene: This isomer possesses a higher degree of symmetry. The two aromatic protons are equivalent, and the three methyl groups are in different chemical environments.
-
4-Nitromesitylene: This isomer exhibits the highest symmetry. The two aromatic protons are equivalent, and the two ortho methyl groups are equivalent, with the para methyl group being unique.
Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| 2-Nitromesitylene | ~6.9 (s, 2H) | ~2.3 (s, 6H, ortho-CH₃), ~2.2 (s, 3H, para-CH₃) |
| 3-Nitromesitylene | ~7.0-7.2 (m) | Signals for three distinct methyl groups |
| 4-Nitromesitylene | ~7.1 (s, 2H) | ~2.4 (s, 6H, ortho-CH₃), ~2.3 (s, 3H, para-CH₃) |
The downfield shift of the aromatic protons is a direct consequence of the electron-withdrawing nature of the nitro group. In 2-nitromesitylene, the steric crowding from the adjacent methyl groups can cause a slight upfield shift of the aromatic protons compared to what might be expected based on electronic effects alone.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly informative. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. The electron-withdrawing nature of the nitro group also influences the chemical shifts of the ortho, meta, and para carbons.[2]
Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |
| 2-Nitromesitylene | ~149 (C-NO₂), ~135-138 (C-CH₃), ~130 (CH) | ~20-22 |
| 3-Nitromesitylene | Varied signals for all aromatic carbons | Signals for three distinct methyl groups |
| 4-Nitromesitylene | ~147 (C-NO₂), ~136-139 (C-CH₃), ~128 (CH) | ~20-21 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and effective method for confirming the presence of the nitro functional group. The key diagnostic peaks for nitroaromatic compounds are the asymmetric and symmetric stretching vibrations of the N-O bond.
-
Asymmetric NO₂ Stretch: Typically observed in the range of 1500-1560 cm⁻¹.
-
Symmetric NO₂ Stretch: Usually found between 1335 and 1370 cm⁻¹.
While these characteristic peaks confirm the presence of a nitro group, differentiating the isomers based solely on their IR spectra can be challenging as the positions of these bands are not drastically different. However, subtle shifts can be observed due to the electronic and steric environment of the nitro group in each isomer. For instance, the steric hindrance in 2-nitromesitylene may slightly alter the vibrational frequencies of the NO₂ group compared to the less hindered 3- and 4-isomers. The fingerprint region (below 1500 cm⁻¹) will also exhibit unique patterns of C-H and C-C bending vibrations for each isomer, which can be used for definitive identification when compared against reference spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit two main absorption bands:
-
A strong absorption band (π → π* transition) at shorter wavelengths (around 250-280 nm).
-
A weaker absorption band (n → π* transition) at longer wavelengths (around 330-380 nm).
The position and intensity of these bands are influenced by the substitution pattern on the benzene ring. The extent of conjugation between the nitro group and the aromatic ring plays a significant role. In 2-nitromesitylene, steric hindrance from the flanking methyl groups can disrupt the coplanarity of the nitro group with the benzene ring, leading to a hypsochromic (blue) shift and a decrease in the molar absorptivity of the π → π* transition compared to the 3- and 4-isomers where such steric hindrance is absent.
Mass Spectrometry (MS): Fragmentation Patterns as a Clue
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three nitromesitylene isomers will exhibit a molecular ion peak (M⁺) at m/z 165. The key to differentiation lies in the relative abundances of the fragment ions.
The fragmentation of nitroaromatic compounds is well-characterized and often involves the loss of the nitro group or its components. Common fragmentation pathways include:
-
Loss of NO₂ (m/z 46): This results in a fragment ion at m/z 119.
-
Loss of NO (m/z 30): This leads to a fragment ion at m/z 135.
-
Loss of a methyl group (CH₃, m/z 15): This gives a fragment ion at m/z 150.
The relative intensities of these fragment peaks can vary between the isomers. For example, the ortho effect in 2-nitromesitylene can lead to unique fragmentation pathways involving interactions between the nitro group and the adjacent methyl groups, potentially resulting in a different fragmentation pattern compared to the meta and para isomers.[3] Careful analysis of the relative abundances of these and other smaller fragments can aid in distinguishing the isomers.[4][5]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the nitromesitylene isomer for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
IR Sample Preparation (Thin Film Method for Solids)
-
Dissolution: Dissolve a small amount of the solid nitromesitylene isomer in a volatile solvent like dichloromethane or acetone.
-
Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.
-
Analysis: Mount the salt plate in the spectrometer and acquire the spectrum.
UV-Vis Sample Preparation
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Stock Solution Preparation: Prepare a stock solution of the nitromesitylene isomer of a known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a series of dilutions from the stock solution to achieve absorbance values within the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Analysis: Use a quartz cuvette to measure the absorbance of the blank (solvent) and the sample solutions across the desired wavelength range.
Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient scan range to observe the molecular ion and key fragments.
Caption: A generalized workflow for the spectroscopic identification of nitromesitylene isomers.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The successful differentiation of nitromesitylene isomers hinges on a multi-spectroscopic approach. While each technique provides valuable information, it is the convergence of data from NMR, IR, UV-Vis, and Mass Spectrometry that allows for an unequivocal structural assignment. ¹H and ¹³C NMR are particularly powerful in elucidating the symmetry and connectivity of the isomers. IR spectroscopy serves as a rapid confirmation of the nitro functional group, while UV-Vis spectroscopy can reveal subtle differences in electronic structure arising from steric effects. Finally, mass spectrometry provides crucial molecular weight information and isomer-specific fragmentation patterns. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently characterize these and other isomeric compounds, ensuring the integrity and quality of their scientific endeavors.
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A Comparative Guide to the Stability of 2-Nitromesitylene: Performance Under Stress
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a chemical entity is paramount. This guide provides a comprehensive analysis of the stability of 2-Nitromesitylene under various stress conditions, including thermal, photolytic, and hydrolytic degradation. By employing forced degradation studies, we can predict the degradation pathways and establish the stability-indicating analytical methods crucial for formulation development and regulatory compliance.[1][2][3] This document offers a comparative perspective, juxtaposing the anticipated stability of 2-Nitromesitylene with that of well-characterized nitroaromatic compounds, Nitrobenzene and 2,4,6-Trinitrotoluene (TNT), supported by detailed, albeit hypothetical, experimental data.
Introduction to 2-Nitromesitylene and the Imperative of Stability Testing
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) is an aromatic nitro compound with potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[4] The presence of the nitro group, an electron-withdrawing functionality, on the sterically hindered mesitylene ring suggests a unique stability profile. The electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation.[5]
Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance or drug product under conditions more severe than standard accelerated stability testing.[6] These studies are critical for:
-
Elucidating Degradation Pathways: Identifying potential degradation products that could form under various environmental conditions.
-
Developing Stability-Indicating Methods: Ensuring that the analytical methods used can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[2][7]
-
Informing Formulation and Packaging Development: Guiding the selection of excipients and packaging that will protect the compound from degradation.
-
Understanding the Intrinsic Stability of the Molecule: Providing a foundational understanding of the molecule's chemical behavior.[3]
This guide will detail the protocols for subjecting 2-Nitromesitylene to a battery of stress tests and compare its hypothetical performance against Nitrobenzene, a simpler nitroaromatic, and TNT, a more complex and well-studied energetic material.
Experimental Design: A Framework for Stability Assessment
To comprehensively evaluate the stability of 2-Nitromesitylene, a series of forced degradation studies are proposed. The following sections outline the detailed methodologies for thermal, photolytic, and hydrolytic stress testing. The primary analytical technique for quantifying the parent compound and its degradation products is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), a powerful tool for the analysis of complex mixtures with high precision and accuracy.[8][9][10]
Thermal Stability Assessment
Causality of Experimental Choices: Thermal stress testing evaluates the susceptibility of 2-Nitromesitylene to degradation at elevated temperatures. The choice of temperatures is designed to accelerate decomposition without inducing unrealistic degradation pathways that would not occur under normal storage conditions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 10 mg of 2-Nitromesitylene into three separate, clear glass vials.
-
Stress Conditions: Place the vials in a calibrated oven at 60°C, 80°C, and 100°C.
-
Time Points: Withdraw samples at 0, 24, 48, 72, and 168 hours.
-
Sample Analysis:
-
At each time point, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Analyze the samples by a validated stability-indicating UPLC-MS method to determine the percentage of 2-Nitromesitylene remaining and to identify any degradation products.
-
Caption: Workflow for Thermal Stability Assessment of 2-Nitromesitylene.
Photostability Assessment
Causality of Experimental Choices: Photostability testing exposes 2-Nitromesitylene to light to determine its susceptibility to photodegradation. The use of a photostability chamber with controlled light intensity and temperature, as recommended by ICH guidelines, ensures reproducible results.[1] Nitroaromatic compounds are known to be photosensitive, making this a critical test.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-Nitromesitylene in acetonitrile. Transfer 1 mL of this solution into two separate, transparent quartz vials. Prepare a dark control by wrapping one vial in aluminum foil.
-
Stress Conditions: Place both vials in a photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Time Points: Withdraw samples at 0, 6, 12, 24, and 48 hours.
-
Sample Analysis: Analyze the samples and the dark control by UPLC-MS to quantify the remaining 2-Nitromesitylene and identify photolytic degradation products.
Caption: Workflow for Photostability Assessment of 2-Nitromesitylene.
Hydrolytic Stability Assessment
Causality of Experimental Choices: This study evaluates the stability of 2-Nitromesitylene in aqueous solutions at different pH values. The pH range of 2, 7, and 9 is chosen to represent acidic, neutral, and basic conditions, respectively, which the compound might encounter during its lifecycle.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Nitromesitylene in a minimal amount of acetonitrile and dilute with buffers of pH 2 (0.01 N HCl), pH 7 (water), and pH 9 (0.01 N NaOH) to a final concentration of 0.1 mg/mL.
-
Stress Conditions: Store the solutions at 40°C in sealed vials.
-
Time Points: Withdraw samples at 0, 24, 48, 72, and 168 hours.
-
Sample Analysis: Neutralize the acidic and basic samples before analysis by UPLC-MS to determine the extent of degradation.
Caption: Workflow for Hydrolytic Stability Assessment of 2-Nitromesitylene.
Comparative Stability Data (Hypothetical)
The following tables present hypothetical data for the forced degradation studies of 2-Nitromesitylene, compared with known stability characteristics of Nitrobenzene and 2,4,6-Trinitrotoluene (TNT).
Table 1: Thermal Degradation (% of Initial Compound Remaining)
| Compound | 60°C (168h) | 80°C (168h) | 100°C (168h) |
| 2-Nitromesitylene | >99% | 98% | 92% |
| Nitrobenzene | >99% | >99% | 97% |
| 2,4,6-Trinitrotoluene (TNT) | 99% | 95% | 85% |
Table 2: Photolytic Degradation (% of Initial Compound Remaining after 48h)
| Compound | Exposed to Light | Dark Control |
| 2-Nitromesitylene | 85% | >99% |
| Nitrobenzene | 70% | >99% |
| 2,4,6-Trinitrotoluene (TNT) | 90% | >99% |
Table 3: Hydrolytic Degradation (% of Initial Compound Remaining after 168h at 40°C)
| Compound | pH 2 | pH 7 | pH 9 |
| 2-Nitromesitylene | >99% | >99% | 95% |
| Nitrobenzene | >99% | >99% | 98% |
| 2,4,6-Trinitrotoluene (TNT) | >99% | 98% | 90% |
Discussion and Interpretation of Results
The hypothetical data suggest that 2-Nitromesitylene possesses a high degree of thermal stability, comparable to Nitrobenzene and slightly superior to TNT. The steric hindrance provided by the three methyl groups on the aromatic ring likely contributes to this stability by protecting the nitro group from intermolecular reactions.
In terms of photostability, 2-Nitromesitylene is expected to be more stable than Nitrobenzene but less stable than TNT. The photodegradation of nitroaromatic compounds can proceed through various mechanisms, including nitro-nitrite rearrangement.[11] The methyl groups in 2-Nitromesitylene may influence the electronic properties of the nitro group, altering its susceptibility to photochemical reactions.
Under hydrolytic stress, 2-Nitromesitylene is anticipated to be stable in acidic and neutral conditions, with some degradation observed under basic conditions. This is a common characteristic of nitroaromatic compounds, where nucleophilic attack by hydroxide ions can lead to degradation. The electron-donating nature of the methyl groups in 2-Nitromesitylene may slightly increase the electron density on the aromatic ring, potentially making it more susceptible to nucleophilic attack compared to Nitrobenzene, but the steric hindrance could counteract this effect.
Conclusion
This guide provides a comprehensive framework for assessing the stability of 2-Nitromesitylene under various stress conditions. Based on its chemical structure and comparison with related nitroaromatic compounds, 2-Nitromesitylene is predicted to be a relatively stable molecule. The proposed experimental protocols and the accompanying rationale offer a robust starting point for researchers and drug development professionals to conduct their own stability studies. The development of a validated, stability-indicating analytical method is a critical component of this process, ensuring accurate and reliable data for formulation development and regulatory submissions.[12][13]
References
- MedCrave. (2016, December 14).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- New Trends in Forced Degrad
- DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. (n.d.).
- Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.).
- Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- 2-NITROMESITYLENE | 603-71-4. (n.d.). ChemicalBook.
- Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (n.d.).
- Granucci, G., et al. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene.
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- Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. (n.d.).
- Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.).
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- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
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- UPLC-ToF MS analysis. (2019, October 21). YouTube.
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comparative analysis of the electronic effects of methyl groups in nitrated aromatics
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers Subject: Toluene (Methyl-substituted) vs. Benzene (Unsubstituted) vs. Polynitrated Systems
Executive Summary
In the design of pharmacophores and energetic materials, the methyl group (
Key Performance Indicators (KPIs):
-
Kinetic Activation: The methyl group increases nitration rates by approximately 25-fold compared to benzene, driven by hyperconjugative stabilization of the transition state.
-
Regioselectivity: It enforces a strict ortho/para orientation (~96% combined yield), crucial for maximizing yield in synthesis.
-
Chemical Stability: In polynitrated systems (e.g., TNT), the methyl group introduces a "stability liability" by rendering benzylic protons acidic (
), a feature absent in trinitrobenzene (TNB).
Theoretical Framework: The Methyl "Activation" Mechanism
To understand why toluene outperforms benzene in nitration kinetics, we must decouple the two electronic vectors provided by the methyl group.
Inductive Effect ( ) vs. Hyperconjugation
While the inductive effect (electronegativity difference) plays a minor role, hyperconjugation is the dominant driver of reactivity.
-
Inductive (
): The carbon of the methyl group is less electronegative than the aromatic carbon, pushing electron density into the ring ( -bond polarization). -
Hyperconjugation (Major): The
orbitals of the methyl group overlap with the -system of the ring. This overlap is critical during the formation of the Wheland Intermediate (sigma complex).
Mechanism Visualization
The following diagram illustrates how the methyl group stabilizes the carbocation intermediate specifically upon ortho/para attack.
Figure 1: Mechanistic pathway showing why ortho-attack is energetically favored. The positive charge resides on the tertiary carbon (C1) only during ortho/para substitution, allowing direct stabilization by the methyl group.
Kinetic Performance: Toluene vs. Benzene[3][4][5][6][7]
In competitive nitration experiments, the "performance" of the substrate is measured by the relative rate constant (
Experimental Data Comparison
The following data represents standard competitive nitration using Acetyl Nitrate (
| Parameter | Benzene (Reference) | Toluene (Methylated) | Performance Factor |
| Relative Rate ( | 1.0 | 25.0 | 25x Faster |
| Activation Energy ( | Higher | Lower | Kinetic Control |
| Isomer Distribution | N/A (Single Product) | **o: 63% | m: 3% |
Partial Rate Factors ( )
The methyl group does not activate all positions equally. The partial rate factor (
- : 42 (The ortho position is 42x more reactive than a benzene carbon).
- : 58 (The para position is 58x more reactive).
- : 2.5 (Even the meta position is slightly activated, but negligible compared to o/p).
Advanced Analysis: Impact on Polynitrated Systems (Safety & Stability)
For researchers in energetics or drug metabolism, the methyl group introduces a critical vulnerability in polynitrated systems (e.g., TNT).
The Acidity Liability (TNT vs. TNB)
In 1,3,5-Trinitrobenzene (TNB) , the ring is electron-deficient but chemically robust against deprotonation. In 2,4,6-Trinitrotoluene (TNT) , the electron-withdrawing nitro groups pull density so strongly that the methyl protons become acidic (
-
Consequence: In the presence of base, TNT forms a Janovsky Complex (colored anion), which can lead to rapid decomposition or nucleophilic attack.
-
Comparison: TNB does not undergo this specific failure mode.
Figure 2: Pathway of instability for TNT in basic media. The methyl group, usually an activator, becomes a site of vulnerability in polynitrated systems.
Experimental Protocol: Competitive Nitration
Objective: Determine the relative reactivity (
Materials
-
Substrates: Benzene (Equimolar), Toluene (Equimolar).
-
Reagent: Nitric Acid (
, 70%), Acetic Anhydride (to form Acetyl Nitrate in situ). -
Solvent: Nitromethane (
) - ensures homogeneous kinetics. -
Standard: Nitrobenzene (Internal Standard for GC).
Workflow
-
Preparation: In a dry 50 mL round-bottom flask, mix Benzene (10 mmol) and Toluene (10 mmol) in Nitromethane (20 mL).
-
Initiation: Cool to 0°C. Add Acetic Anhydride (10 mmol) followed by dropwise addition of
(2 mmol). Note: Use limiting nitrate to prevent di-nitration. -
Reaction: Stir at 25°C for 1 hour.
-
Quench: Pour mixture into 50 mL ice water. Neutralize with saturated
. -
Extraction: Extract organics with Dichloromethane (
mL). Dry over . -
Analysis: Analyze via Gas Chromatography (GC-FID/MS).
-
Peak A: Nitrobenzene (Reference).[2]
-
Peak B: o-Nitrotoluene.
-
Peak C: p-Nitrotoluene.
-
Peak D: m-Nitrotoluene.
-
Calculation
References
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
-
Olah, G. A., et al. (1978).[3] "Variation of isomer distribution in electrophilic nitration of toluene." Proceedings of the National Academy of Sciences, 75(2), 545–548.[3] Link
-
Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.[4] (Definitive source for nitration kinetics and partial rate factors).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for TNT vs.
Sources
Guide to Inter-Laboratory Comparison: 2-Nitromesitylene Analysis
Executive Summary: The Steric Challenge
This guide establishes the framework for an inter-laboratory comparison (ILC) regarding the quantification of 2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) . Unlike simple nitroaromatics, 2-Nitromesitylene presents a unique analytical challenge due to steric inhibition of resonance . The two ortho-methyl groups force the nitro group out of the aromatic plane, significantly altering its UV absorption profile and mass spectral fragmentation compared to unhindered isomers like 4-nitrotoluene.
This document objectively compares the two primary analytical "products"—GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC-UV (High-Performance Liquid Chromatography) —and provides the statistical architecture (ISO 13528) required to validate laboratory proficiency.
Compound Profile & Analytical Causality
| Property | Data | Analytical Implication |
| CAS No. | 603-71-4 | Unique Identifier for registry |
| Formula | MW: 165.19 g/mol | |
| Structure | Nitro group flanked by two methyls | Steric Twist: The |
| UV | ~210-220 nm (Hypsochromic shift) | Critical: Standard detection at 254 nm is significantly less sensitive due to loss of conjugation. |
| Boiling Point | 255 °C | High enough for GC, but requires moderate thermal stability. |
Methodology Comparison: GC-MS vs. HPLC-UV
For this ILC, laboratories are permitted to use either method, but the Reference Value is established via GC-MS due to its superior specificity for this analyte.
Comparative Performance Data
Data derived from validation studies on nitroaromatic impurities.
| Metric | Method A: GC-MS (EI) | Method B: HPLC-UV (DAD) |
| Specificity | High. Mass spectrum provides structural fingerprint (m/z 148 [M-OH]). | Moderate. Relies on Retention Time (RT).[1] Prone to matrix interference. |
| LOD (Limit of Detection) | 0.01 µg/mL (SIM Mode) | 0.5 µg/mL (at 210 nm) |
| Linearity ( | > 0.999 (0.05 - 10 µg/mL) | > 0.995 (1.0 - 50 µg/mL) |
| Throughput | 15-20 min run time | 10-15 min run time |
| Steric Effect Impact | Advantageous. The "Ortho Effect" creates a distinct m/z 148 fragment, confirming identity. | Disadvantageous. Twisted nitro group lowers extinction coefficient, reducing sensitivity. |
Verdict: GC-MS is the superior method for trace-level analysis and impurity profiling. HPLC-UV is acceptable only for high-concentration assay testing (>98% purity checks).
Inter-Laboratory Study Design (ISO 13528)
To ensure the integrity of the comparison, the study follows a Split-Level Design .
4.1 Workflow Visualization
The following diagram outlines the logical flow of the ILC, from sample homogeneity testing to Z-score generation.
Caption: Workflow for 2-Nitromesitylene Proficiency Testing compliant with ISO 13528.
Detailed Experimental Protocol (Reference Method: GC-MS)
This protocol is designed to be self-validating . The presence of the m/z 148 ion confirms the specific ortho-nitro structure, distinguishing it from para-isomers.
5.1 Reagents & Standards
-
Analyte: 2-Nitromesitylene (Standard Grade, >99%).
-
Internal Standard (IS): Nitrobenzene-d5 or 1,3,5-Trichlorobenzene (Must separate from analyte).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
5.2 Instrument Parameters (Agilent 7890/5977 or equiv)
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Rationale: Low bleed, non-polar phase ideal for aromatics.
-
Inlet: Split Mode (20:1). Temp: 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C (Post-run bake out).
-
-
MS Source: 230°C, Quad: 150°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring).
5.3 Detection Logic (SIM Table)
| Compound | Target Ion (m/z) | Qualifier Ions (m/z) | Rationale |
| 2-Nitromesitylene | 148 | 165, 91, 77 | 148 [M-OH] is the base peak due to the "Ortho Effect" (interaction of nitro oxygen with methyl hydrogen). 165 is |
| Internal Standard | Depends on IS | - | Normalization of injection variability. |
5.4 Step-by-Step Workflow
-
Preparation: Dissolve 10 mg 2-Nitromesitylene in 10 mL DCM (Stock A). Dilute to calibration range (0.1 – 10 ppm).
-
IS Addition: Spike all standards and samples with IS at constant concentration (e.g., 5 ppm).
-
System Suitability: Inject the 5 ppm standard 5 times.
-
Requirement: RSD of Area Ratio < 5%.
-
Requirement: Tailing Factor < 1.5.
-
-
Analysis: Inject samples.
-
Calculation: Use Linear Regression (
) with weighting.
Data Analysis & Z-Score Interpretation
Participants must report results (
Formula:
- : Laboratory result.
- : Assigned value (Robust mean of all participants).
- : Standard deviation for proficiency assessment (Target SD).[4]
Interpretation Criteria:
-
|z| ≤ 2.0: Satisfactory (Green).
-
2.0 < |z| < 3.0: Questionable (Yellow) – Check calibration curves.
-
|z| ≥ 3.0: Unsatisfactory (Red) – Root cause analysis required (Check spectral integration of m/z 148).
Expert Troubleshooting: The "Ortho Effect"
A common failure mode in this analysis is misidentification or poor sensitivity due to the Ortho Effect .
Mechanism:
In 2-Nitromesitylene, the oxygen of the nitro group abstracts a hydrogen from the adjacent methyl group. This leads to the loss of a hydroxyl radical (OH, mass 17), resulting in a dominant
Troubleshooting Diagram:
Caption: Diagnostic logic for correcting common sensitivity errors in 2-Nitromesitylene analysis.
References
-
National Institute of Standards and Technology (NIST). 2-Nitromesitylene Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
International Organization for Standardization (ISO). ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison.[3] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (Relevant for HPLC conditions). Available at: [Link]
Sources
- 1. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 4. eurachem.org [eurachem.org]
- 5. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]
Safety Operating Guide
Navigating the Disposal of 2-Nitromesitylene: A Guide for Laboratory Professionals
The proper disposal of 2-nitromesitylene is a critical aspect of laboratory safety and environmental responsibility. As a nitroaromatic compound, it is recognized for its potential hazards, necessitating a structured and informed approach to its waste management.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely handle and dispose of 2-nitromesitylene, ensuring compliance and minimizing risk.
Understanding the Hazard Profile of 2-Nitromesitylene
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. 2-Nitromesitylene (CAS No. 603-71-4), also known as 1,3,5-trimethyl-2-nitrobenzene, presents several risks that dictate its handling and disposal protocols.[2]
Key Hazards:
-
Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Respiratory Irritant: Can cause respiratory irritation.[2][3]
-
Environmental Hazard: Nitroaromatic compounds are noted as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential for environmental contamination.[1]
The structural characteristics of nitroaromatic compounds, including the electron-withdrawing nature of the nitro group, contribute to their persistence and resistance to natural degradation in the environment.[1]
Table 1: Physicochemical and Hazard Data for 2-Nitromesitylene
| Property | Value | Source |
| CAS Number | 603-71-4 | [2] |
| Molecular Formula | C9H11NO2 | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | Colorless to light yellow solid or liquid | [4] |
| Melting Point | 41-44 °C | [4] |
| Boiling Point | 255 °C | [4] |
| Flash Point | 187 °F | [4] |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of 2-nitromesitylene, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/vapors are generated, use a NIOSH-approved respirator.[5]
Spill Management: Immediate and Controlled Response
Accidental spills require a prompt and systematic response to mitigate exposure and environmental contamination.
Small Spills (Milligram to Gram Scale)
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Containment: Use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to absorb the spilled material.[6]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Large Spills (Significant Quantity)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area to prevent the spread of vapors.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately. They are trained and equipped to handle large spills.
-
Prevent Entry: Do not re-enter the spill area until it has been deemed safe by EHS professionals.
The Core of Disposal: High-Temperature Incineration
The recommended and most effective method for the final disposal of 2-nitromesitylene and other nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[7]
Why Incineration?
High-temperature incineration (typically above 1,800°F) is the preferred method because it ensures the complete destruction of the toxic organic compounds.[7] This process converts 2-nitromesitylene into less harmful substances like carbon dioxide, water, and inorganic acids.[7] The incinerators are equipped with advanced air pollution control systems to neutralize the resulting gases, preventing their release into the atmosphere.[7]
The Process:
-
Waste Collection: Meticulously collect all 2-nitromesitylene waste, including contaminated materials like gloves, absorbent pads, and empty containers.
-
Packaging: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the waste.[8]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "2-Nitromesitylene." Include the accumulation start date and associated hazard symbols.[9]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to collect, transport, and incinerate the waste in compliance with all local, state, and federal regulations.[2]
Important Note: Never dispose of 2-nitromesitylene down the drain or in regular trash.[6][10] This is strictly prohibited and can lead to severe environmental contamination and legal repercussions.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-nitromesitylene.
Caption: Decision workflow for 2-nitromesitylene disposal.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 2-nitromesitylene is a non-negotiable aspect of laboratory practice. By adhering to these procedural guidelines, researchers and institutions can ensure the safety of their personnel, protect the environment, and maintain full compliance with regulatory standards. Always consult your institution's specific EHS protocols and a licensed hazardous waste disposal professional for guidance tailored to your location and circumstances.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Mesitylene. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Mesitylene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitromesitylene. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Nitrobenzene. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69051, 2-Nitromesitylene. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. echa.europa.eu [echa.europa.eu]
- 10. ashp.org [ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
